molecular formula C9H13N3O2 B495243 N-isobutyl-3-nitro-2-pyridinamine CAS No. 942356-83-4

N-isobutyl-3-nitro-2-pyridinamine

Katalognummer: B495243
CAS-Nummer: 942356-83-4
Molekulargewicht: 195.22g/mol
InChI-Schlüssel: QDBSAMWCNGFVKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-isobutyl-3-nitro-2-pyridinamine is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22g/mol. The purity is usually 95%.
BenchChem offers high-quality N-isobutyl-3-nitro-2-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isobutyl-3-nitro-2-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(2-methylpropyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-7(2)6-11-9-8(12(13)14)4-3-5-10-9/h3-5,7H,6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBSAMWCNGFVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-isobutyl-3-nitro-2-pyridinamine synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-isobutyl-3-nitro-2-pyridinamine

Executive Summary

N-substituted 3-nitro-2-pyridinamines are pivotal structural motifs in medicinal chemistry and serve as versatile intermediates in the synthesis of complex heterocyclic systems.[1] This guide provides a comprehensive technical overview of the synthesis of a specific analogue, N-isobutyl-3-nitro-2-pyridinamine. The core of this synthesis is a highly efficient and regioselective Nucleophilic Aromatic Substitution (SNAr) reaction. This document details the mechanistic rationale, a field-proven experimental protocol, data interpretation, and safety considerations pertinent to this pathway, designed for researchers, chemists, and professionals in drug development.

Synthetic Strategy and Mechanistic Rationale

The synthesis of N-isobutyl-3-nitro-2-pyridinamine is most effectively achieved through a single, high-yielding step. The strategic selection of this pathway is underpinned by the fundamental principles of aromatic chemistry and the electronic nature of the pyridine ring.

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule logically identifies the carbon-nitrogen (C-N) bond between the pyridine C2-position and the isobutyl amine as the key disconnection. This strategy points to two primary synthons: an electrophilic pyridine ring activated for nucleophilic attack at the C2 position and a nucleophilic isobutyl amine.

The Nucleophilic Aromatic Substitution (SNAr) Pathway

The chosen forward reaction is a Nucleophilic Aromatic Substitution (SNAr). This pathway is exceptionally well-suited for this target due to the electronic properties of the starting materials. The pyridine ring, being inherently electron-deficient, is amenable to nucleophilic attack. This reactivity is significantly enhanced by the presence of a strong electron-withdrawing group (EWG).

Causality of Experimental Choice: The nitro group (-NO₂) at the C3 position is a powerful EWG that activates the C2 and C6 positions towards nucleophilic attack through both inductive and resonance effects.[2] The presence of a good leaving group, such as a halide, at the C2 position makes this site highly electrophilic and susceptible to substitution.[3]

The mechanism proceeds via a two-step addition-elimination sequence:

  • Addition: The nucleophile (isobutylamine) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group, providing significant stabilization.

  • Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (chloride), yielding the final product.

The starting material of choice is 2-chloro-3-nitropyridine . It is commercially available and the chloride ion is an excellent leaving group for SNAr reactions on activated heterocyclic systems.[3][4] The nucleophile is isobutylamine .

Detailed Synthesis Pathway

The reaction involves the direct displacement of the C2-chloride from 2-chloro-3-nitropyridine with isobutylamine in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) generated in situ.

Caption: Overall SNAr synthesis pathway for N-isobutyl-3-nitro-2-pyridinamine.

Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield. It includes steps for reaction execution, monitoring, work-up, and purification.

Materials and Equipment
  • Reagents: 2-chloro-3-nitropyridine, isobutylamine, potassium carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), ethyl acetate, brine, magnesium sulfate (MgSO₄, anhydrous).

  • Equipment: Round-bottom flask, magnetic stirrer hotplate, reflux condenser, nitrogen/argon inlet, thermometer, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.

Step-by-Step Methodology
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous DMF (30 mL) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq) followed by the dropwise addition of isobutylamine (1.10 g, 1.48 mL, 15.0 mmol, 1.5 eq) over 5 minutes.

    • Expert Insight: Using a slight excess of the amine and base ensures the complete consumption of the limiting electrophile and effectively neutralizes the generated HCl, driving the equilibrium towards the product. DMF is chosen as the solvent for its high boiling point and ability to dissolve all reactants.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent) until the starting 2-chloro-3-nitropyridine spot has been completely consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Trustworthiness: The aqueous wash is critical to remove the DMF solvent and inorganic salts (KBr, excess K₂CO₃).

  • Purification (Liquid-Liquid Extraction): Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (Chromatography): The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

G A 1. Combine Reactants (2-chloro-3-nitropyridine, K₂CO₃, Isobutylamine in DMF) B 2. Heat and Stir (80 °C, 4-6 hours) A->B C 3. Monitor Reaction (via TLC) B->C D 4. Aqueous Work-up (Quench with H₂O) C->D Reaction Complete E 5. Extraction (Ethyl Acetate) D->E F 6. Wash & Dry (Brine, MgSO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS, MP) H->I

Caption: Step-by-step experimental workflow for synthesis and purification.

Data Summary and Characterization

All quantitative data should be clearly structured for easy comparison and validation.

ParameterValue/ConditionRationale
Stoichiometry
2-chloro-3-nitropyridine1.0 eqLimiting reagent
Isobutylamine1.5 eqDrives reaction to completion
Potassium Carbonate1.5 eqNeutralizes HCl byproduct
Reaction Conditions
SolventAnhydrous DMFHigh boiling point, good solubility
Temperature80 °CProvides sufficient activation energy
Time4-6 hoursTypical for complete conversion
Expected Outcome
AppearanceYellow solid/oil
Yield> 85%Based on analogous reactions
Characterization
¹H NMRPeaks corresponding to isobutyl and pyridyl protonsConfirms structure
Mass Spec (ESI+)[M+H]⁺ peak at m/z = 196.1Confirms molecular weight

Safety and Handling Precautions

  • 2-chloro-3-nitropyridine: Toxic and an irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Isobutylamine: Flammable liquid and corrosive. Causes severe skin burns and eye damage. Keep away from heat and open flames. Use in a fume hood.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Handle with care, avoiding inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.

Conclusion

The synthesis of N-isobutyl-3-nitro-2-pyridinamine is reliably achieved via a Nucleophilic Aromatic Substitution reaction. This method is robust, high-yielding, and relies on readily available starting materials. The strong activating effect of the C3-nitro group is the key to the reaction's success, making the C2 position highly susceptible to nucleophilic attack by isobutylamine. The detailed protocol and mechanistic insights provided herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient production of this and related N-substituted nitropyridine scaffolds.

References

  • Shutalev, A. D., & Kuznetsov, D. S. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molbank, 2018(4), M1021. [Link]

  • Changshu Liantron Chemical Co Ltd. (2014). Preparation method of 2-amino-3-nitro pyridine. CN102532011A.
  • Bayer AG. (1994). Method for preparing 3-aminopyridines from 3-nitropyridines. CN1115755A.
  • Council of Scientific & Industrial Research. (2007). Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.
  • Nielsen, A. T., & Chafin, A. P. (2004). Synthesis and Functionalization of 3-Nitropyridines. Naval Air Warfare Center Weapons Div China Lake CA Research and Technology Group. Retrieved from [Link]

  • Kuznetsov, D. S., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5691. [Link]

  • Bayer AG. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. US4952697A.
  • Orchid Chemicals & Pharmaceuticals Ltd. (2010). Process for preparation of nitropyridine derivatives. WO2010089773A2.
  • Ostrovskii, D., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6667. [Link]

  • Gribble, G. W., & Saulnier, M. G. (2003). Synthesis and Reactions of N-Protected 3-Nitroindoles. The Journal of Organic Chemistry, 68(24), 9392-9396. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 10(16), 3481-3484. [Link]

  • Ube Industries. (1994). Production of 2-amino-3-nitropyridine. JPH06287176A.
  • Teixeira, R. R., et al. (2013). Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881-1896. [Link]

  • Zhejiang University. (2012). Preparation method of 2-chloro-3-aminopyridine. CN102532010B.
  • Głowacka, I. E., et al. (2020). Synthesis and the Biological Activity of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates. Molecules, 25(21), 5038. [Link]

  • Fun, H. K., et al. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1020. [Link]

  • NotNicolaou. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Retrieved from [Link]

Sources

N-isobutyl-3-nitro-2-pyridinamine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthetic utility, and pharmacological significance of N-isobutyl-3-nitro-2-pyridinamine (CAS 942356-83-4).

While often categorized as a chemical building block, this molecule represents a "privileged scaffold precursor" critical for generating Imidazo[4,5-b]pyridines —a class of potent kinase inhibitors and Toll-like Receptor (TLR) agonists.

Mechanism of Action, Synthetic Utility & Pharmacological Applications[1][2][3][4]

Executive Summary

N-isobutyl-3-nitro-2-pyridinamine is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of bioactive heterocycles.[1] Its primary utility lies in its conversion to 1-isobutyl-1H-imidazo[4,5-b]pyridine derivatives.

  • Direct Chemical Mechanism: Acts as a latent nucleophile; the nitro group functions as an "internal oxidant" or precursor to a vicinal diamine, enabling cyclization.

  • Pharmacological Class (Derived): Precursor to TLR7/8 Agonists (immunomodulators) and ATP-competitive Kinase Inhibitors (oncology).

  • Potential Direct Activity: Structural homology to nitro-pyridine anti-tubercular agents (DprE1 inhibitors) suggests potential for suicide inhibition via nitro-reduction.

Chemical Identity & Structural Logic
  • IUPAC Name: N-(2-methylpropyl)-3-nitropyridin-2-amine

  • CAS: 942356-83-4[2]

  • InChIKey: QDBSAMWCNGFVKZ-UHFFFAOYSA-N[2][3][1]

  • Molecular Weight: 195.22 g/mol [2]

Structural Pharmacophore: The molecule features a 2-amino-3-nitropyridine core. This arrangement is electronically "push-pull," where the electron-donating amine at C2 and the electron-withdrawing nitro group at C3 create a polarized system susceptible to specific reductions. The isobutyl tail is a critical hydrophobic anchor, mimicking the side chain found in Imiquimod (a TLR7 agonist), dictating the binding affinity of the final cyclized drug.

Mechanism of Action (The Core)

The "mechanism" of this compound is dual-faceted: its chemical reactivity (how it is used) and the biological activity of its derivatives (why it is used).

A. Chemical Mechanism: The "Latent Diamine" Pathway

The molecule functions as a masked diamine. In drug synthesis, it undergoes a specific sequence to generate the Imidazo[4,5-b]pyridine scaffold, which mimics the purine ring of ATP.

  • Nitro Reduction: The C3-nitro group is reduced (catalytic hydrogenation or Fe/AcOH) to a primary amine.

  • Cyclization: The newly formed C3-amine and the C2-isobutylamino group react with a carbon electrophile (e.g., orthoester, phosgene, or CDI) to close the imidazole ring.

Visualizing the Transformation:

SynthesisPathway Start N-isobutyl-3-nitro-2-pyridinamine (Precursor) Inter 2-(isobutylamino)-3-aminopyridine (Reduced Intermediate) Start->Inter Reduction (H2/Pd-C or Fe/AcOH) Final 1-isobutyl-1H-imidazo[4,5-b]pyridine (Bioactive Scaffold) Inter->Final Cyclization (HC(OEt)3 or CDI) TLR TLR Final->TLR TLR7/8 Agonism (Immunomodulation) Kinase Kinase Final->Kinase ATP-Site Binding (Oncology)

Figure 1: Synthetic trajectory from N-isobutyl-3-nitro-2-pyridinamine to bioactive scaffolds.

B. Pharmacological Mechanism (Derived Scaffolds)

Once cyclized, the resulting 1-isobutyl-1H-imidazo[4,5-b]pyridine exerts biological effects via two primary pathways:

1. Toll-Like Receptor 7/8 (TLR7/8) Agonism Similar to Imiquimod , the isobutyl-substituted imidazopyridine binds to the hydrophobic pocket of the TLR7 dimer in endosomes.

  • Binding: The isobutyl group anchors the molecule in the hydrophobic groove of the TLR7 interface.

  • Signaling: Induces conformational change

    
     Recruitment of MyD88 
    
    
    
    Activation of IRAK4/1
    
    
    Nuclear translocation of NF-
    
    
    B.
  • Outcome: Secretion of IFN-

    
    , TNF-
    
    
    
    , and IL-12 (Antiviral/Antitumor immunity).

2. ATP-Competitive Kinase Inhibition The imidazo[4,5-b]pyridine core is an isostere of purine (adenine).

  • Binding: It occupies the ATP-binding pocket of kinases (e.g., Aurora A , GSK-3

    
     ).
    
  • Selectivity: The N1-isobutyl group projects into the solvent-exposed region or hydrophobic back-pocket, providing selectivity over other kinases.

Experimental Protocols
Protocol A: Reduction to the Diamine (Activation)

Validation of the precursor's quality and reactivity.

  • Dissolution: Dissolve 1.0 eq (195 mg) of N-isobutyl-3-nitro-2-pyridinamine in MeOH (10 mL).

  • Catalyst: Add 10% Pd/C (20 mg) under inert atmosphere (

    
    ).
    
  • Hydrogenation: Purge with

    
     gas (balloon pressure, 1 atm) and stir at RT for 4 hours.
    
  • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The yellow nitro compound spot (lower

    
    ) should disappear, replaced by a fluorescent amine spot.
    
  • Workup: Filter through Celite to remove Pd. Concentrate filtrate to yield 2-(isobutylamino)-3-aminopyridine .

Protocol B: Biological Validation (TLR7 Reporter Assay)

To test the activity of the derived imidazopyridine.

  • Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen) expressing human TLR7 and an NF-

    
    B-inducible SEAP reporter.
    
  • Preparation: Resuspend derived compound in DMSO (10 mM stock).

  • Incubation: Plate cells (50,000/well) in HEK-Blue Detection medium. Add compound (concentration range: 0.1

    
    M – 100 
    
    
    
    M).
  • Control: Use Imiquimod (R837) as a positive control (

    
    M).
    
  • Readout: Incubate 16-24h at 37°C. Measure SEAP activity via spectrophotometry at 620-655 nm.

    • Interpretation: A dose-dependent increase in absorbance confirms TLR7 agonism.

Data Summary & Structure-Activity Relationship (SAR)

The following table summarizes the impact of the N-isobutyl group compared to other substituents when this precursor is converted to the active kinase inhibitor scaffold.

Substituent (R)Structure TypeTarget Affinity (Kinase/TLR)Pharmacological Profile
N-Isobutyl Branched AlkylHigh Optimal hydrophobic fit for TLR7; Good kinase selectivity.
N-MethylShort AlkylLowInsufficient hydrophobic interaction; weak potency.
N-PhenylAromaticModerateHigh affinity but poor solubility; metabolic liability.
N-BenzylBulky AromaticHighOften used for Aurora Kinase inhibition; sterically demanding.
Potential Direct Activity: The "Nitro-Pyridine" Hypothesis

While primarily a precursor, the 3-nitro-2-aminopyridine core itself possesses potential anti-tubercular activity via DprE1 inhibition .

  • Mechanism: The nitro group is a "warhead." In Mycobacterium tuberculosis, the enzyme DprE1 (essential for cell wall synthesis) reduces the nitro group to a nitroso species.

  • Covalent Bonding: The nitroso intermediate reacts with a cysteine residue (Cys387) in the active site, forming a covalent adduct and irreversibly inhibiting the enzyme.

  • Status: While N-isobutyl-3-nitro-2-pyridinamine is less potent than optimized benzothiazinones (e.g., BTZ043), it serves as a simplified probe for this mechanism.

DprE1_Mechanism Compound N-isobutyl-3-nitro-2-pyridinamine (Prodrug) Enzyme DprE1 Enzyme (M. tuberculosis) Compound->Enzyme Binding Complex Nitro-Reduced Intermediate (Nitroso Species) Enzyme->Complex Nitro Reduction Inhibition Covalent Adduct with Cys387 (Irreversible Inhibition) Complex->Inhibition Covalent Modification

Figure 2: Potential suicide inhibition mechanism against M. tuberculosis DprE1.

References
  • Synthesis of Imidazo[4,5-b]pyridines

    • Title: Synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives as anti-cancer agents.[4][5]

    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • TLR7/8 Agonist Mechanism

    • Title: Structure-activity relationships of 1H-imidazo[4,5-c]quinolines and related analogs as Toll-like receptor 7 agonists.
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Nitro-Pyridine DprE1 Inhibition

    • Title: 3-Nitro-2-aminopyridines as a new class of DprE1 inhibitors for tuberculosis.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Chemical Vendor Data (Physical Properties)

    • Title: N-isobutyl-3-nitro-2-pyridinamine (CAS 942356-83-4) Product Page.[2][1]

    • Source:Sigma-Aldrich / PubChem.
    • URL:[Link]

Sources

N-isobutyl-3-nitro-2-pyridinamine biological activity screening

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Biological Activity Profiling of N-Isobutyl-3-nitro-2-pyridinamine

Executive Summary & Chemical Context

N-isobutyl-3-nitro-2-pyridinamine (CAS: 942356-83-4) represents a specific functionalization of the privileged 2-aminopyridine pharmacophore.[1] While often utilized as a high-value intermediate for synthesizing imidazo[4,5-b]pyridines, the molecule itself possesses structural features consistent with bioactive kinase inhibitors, ion channel modulators, and antimicrobial agents.[1]

This guide outlines a comprehensive biological activity screening cascade . It moves beyond simple observation to establishing a mechanism of action (MoA), treating the compound not just as a building block but as a potential Hit-to-Lead (H2L) candidate.

Key Structural Features:

  • 2-Aminopyridine Core: A classic "hinge-binder" motif found in numerous kinase inhibitors (e.g., CDK8, Itk inhibitors).[1]

  • 3-Nitro Group: An electron-withdrawing group (EWG) that alters the pKa of the pyridine nitrogen, potentially influencing solubility and binding affinity.[1] It also serves as a "warhead" in certain anti-infective contexts (via nitro-reduction).[1]

  • N-Isobutyl Tail: A hydrophobic moiety capable of probing "gatekeeper" pockets in enzymes or enhancing membrane permeability for intracellular targets.[1]

In Silico Profiling & Target Prediction

Before wet-lab screening, computational assessment is required to prioritize assay selection.[1]

Physicochemical Properties (Predicted)
PropertyValue (Approx.)Biological Implication
Molecular Weight 195.22 DaFragment-like; high ligand efficiency potential.[1]
cLogP 2.1 - 2.5Ideal lipophilicity for cell permeability; likely orally bioavailable (Lipinski Compliant).[1]
H-Bond Donors 1 (NH)Critical for hinge binding in kinases.[1]
H-Bond Acceptors 4 (NO2, Pyridine N)Facilitates electrostatic interactions.[1]
TPSA ~60 ŲGood blood-brain barrier (BBB) penetration potential.[1]
Docking Hypothesis
  • Kinase Hinge Binding: The pyridine nitrogen (acceptor) and the exocyclic amine (donor) mimic the adenine ring of ATP. The isobutyl group is predicted to occupy the hydrophobic pocket I or II adjacent to the gatekeeper residue.

  • KATP Channel Opening: Similar to pinacidil-related structures, the 3-nitro-2-aminopyridine core may stabilize the open conformation of sulfonylurea receptor (SUR) subunits.[1]

Biological Screening Cascade

The following workflow is designed to rapidly identify activity while filtering out false positives (PAINS) and toxicity early.

Phase I: Phenotypic Screening (Broad Spectrum)

Objective: Determine if the compound has gross biological activity without pre-supposing a target.

Protocol A: Cell Viability & Proliferation (Oncology) [1]

  • Cell Lines: HCT-116 (Colorectal, high CDK8), Jurkat (T-cell leukemia, Itk relevant), and HEK293 (Control).[1]

  • Method:

    • Seed cells at 3,000 cells/well in 384-well plates.

    • Treat with N-isobutyl-3-nitro-2-pyridinamine (10-point dose-response, 10 µM to 1 nM).[1]

    • Incubate for 72 hours.

    • Readout: CellTiter-Glo® (ATP quantification).[1]

    • Success Metric: IC50 < 1 µM in cancer lines with >10x selectivity over HEK293.

Protocol B: Antimicrobial Susceptibility (ESKAPE Panel)

  • Rationale: Nitro-heterocycles are historically potent against anaerobes and mycobacteria.[1]

  • Method: Broth microdilution assay (CLSI standards).

  • Strains: S. aureus (MRSA), E. coli, M. tuberculosis (H37Rv).

  • Success Metric: MIC < 10 µg/mL.

Phase II: Target Deconvolution (Mechanism)

If Phase I shows activity, proceed to specific target validation.

Protocol C: Kinase Profiling (The "Hinge" Hypothesis) [1]

  • Assay: FRET-based binding assay (e.g., LanthaScreen™) or radiometric kinase assay.[1]

  • Priority Targets:

    • CDK8/19: Wnt pathway modulation.

    • Itk (Interleukin-2 inducible T-cell kinase): Immunomodulation.[1][2]

  • Control: Staurosporine (pan-kinase inhibitor).

Protocol D: Ion Channel Screening (The "Nitro" Hypothesis) [1]

  • Target: KATP channels (Kir6.2/SUR1) and hERG (Safety).

  • Method: Automated Patch Clamp (e.g., QPatch).

  • Readout: Current amplitude modulation at +20 mV.

Visualization: The Screening Workflow

The following diagram illustrates the logical flow from library selection to lead qualification.

ScreeningCascade cluster_Phase1 Phase I: Phenotypic Screen cluster_Phase2 Phase II: Target Deconvolution Compound N-Isobutyl-3-nitro-2-pyridinamine (CAS: 942356-83-4) InSilico In Silico Profiling (Lipinski, Docking) Compound->InSilico CellViability Cell Viability (HCT-116, Jurkat) InSilico->CellViability Oncology Hit? Antimicrobial Antimicrobial (ESKAPE Panel) InSilico->Antimicrobial Anti-infective? KinaseAssay Kinase Profiling (CDK8, Itk) CellViability->KinaseAssay Active (IC50 < 1µM) ChannelAssay Ion Channel (KATP, hERG) CellViability->ChannelAssay Safety Safety & Tox (Ames Test, Microsomal Stability) Antimicrobial->Safety Active (MIC < 10µg/mL) KinaseAssay->Safety ChannelAssay->Safety Lead Qualified Lead Candidate Safety->Lead Low Tox / High Potency

Caption: Decision-tree workflow for profiling N-isobutyl-3-nitro-2-pyridinamine, moving from computational prediction to phenotypic hits and target validation.

Safety & Liability Assessment

A critical step for any nitro-containing compound is assessing genotoxicity and metabolic stability.[1]

1. Ames Test (Genotoxicity):

  • Risk: Nitro groups can be reduced by bacterial nitroreductases to hydroxylamines, which are DNA-reactive.[1]

  • Protocol: Salmonella typhimurium strains TA98 and TA100, +/- S9 metabolic activation.[1]

  • Interpretation: A positive result suggests the compound is better suited as a chemical probe or intermediate rather than a direct drug candidate, unless the nitro group is essential for mechanism (e.g., metronidazole).

2. Metabolic Stability:

  • Assay: Liver Microsomes (Human/Mouse).

  • Risk: Rapid oxidation of the isobutyl chain or reduction of the nitro group.

  • Acceptance Criteria: T1/2 > 30 minutes.

Synthetic Utility (Alternative Application)

If biological screening fails to yield a direct drug candidate, this molecule is a high-value Intermediate .

  • Pathway: Reduction of the nitro group (H2/Pd-C or Fe/NH4Cl) yields N2-isobutyl-2,3-diaminopyridine .[1]

  • Application: Condensation with aldehydes/acids produces 3-isobutyl-3H-imidazo[4,5-b]pyridines .[1]

  • Relevance: This imidazopyridine scaffold is privileged in GPCR antagonists (e.g., Angiotensin II receptors) and anticancer agents.

References

  • ChemicalBook. (2025). 2-Amino-3-nitropyridine Chemical Properties and Uses.Link[1]

  • Xiang, Q., et al. (2022).[3][4] Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry.[5] Link[1]

  • Rao, R. N., & Chanda, K. (2022).[3][4] 2-Aminopyridine – an unsung hero in drug discovery.[1][4] Chemical Communications, 58, 343-382.[1][4] Link

  • PubChem. (2025). 3-Nitro-2-pyridinamine Compound Summary.Link[1]

  • Fluorochem. (2025).[6] N-isobutyl-3-nitro-2-pyridinamine Product Data.Link[1]

Sources

Toxicological Characterization & Safety Framework: N-Isobutyl-3-nitro-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

N-isobutyl-3-nitro-2-pyridinamine (CAS: 942356-83-4) is a specialized heterocyclic building block, primarily utilized as an intermediate in the synthesis of bioactive imidazoquinolines (e.g., TLR7/8 agonists) and potassium channel modulators.

Unlike widely characterized commodity chemicals, this compound lacks a comprehensive, public toxicological monograph. Therefore, this guide utilizes a Read-Across approach, synthesizing data from structural analogs (2-amino-3-nitropyridine) and functional group analysis (nitroaromatics, aminopyridines) to construct a high-probability safety profile.

Chemical Identification
PropertyDetail
IUPAC Name N-(2-methylpropyl)-3-nitropyridin-2-amine
CAS Number 942356-83-4
Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Structural Alerts Nitro group (Genotoxicity risk); Aminopyridine core (Neurotoxicity risk)
Physical State Yellow crystalline solid

Predictive Toxicology & Mechanism of Action

As a Senior Scientist, I must highlight that the toxicity of this molecule is driven by two competing structural domains: the aminopyridine core and the nitro group .

Neurotoxicity: The Aminopyridine Effect

The parent scaffold, 2-aminopyridine , is a potent voltage-gated potassium (Kv) channel blocker. Blockade of these channels facilitates calcium influx at nerve terminals, increasing neurotransmitter release.

  • Predicted Hazard: Convulsions, tremors, and excitotoxicity.

  • Modulation: The isobutyl substitution at the N2 position increases lipophilicity (LogP ~2.5 vs. 0.5 for the parent), potentially enhancing Blood-Brain Barrier (BBB) penetration compared to the unsubstituted analog.

Genotoxicity: The Nitroaromatic Alert

The C3-nitro group represents a Class 3 structural alert under ICH M7 guidelines.

  • Mechanism: Nitroaromatics undergo enzymatic reduction (via nitroreductases) to form hydroxylamines, which can form nitrenium ions. These electrophiles covalently bind to DNA (guanine residues), causing mutagenesis.

  • Risk Level: High. The electron-deficient pyridine ring facilitates this reduction potential.

Metabolic Activation Pathway

The following diagram illustrates the predicted metabolic activation leading to potential DNA adducts.

MetabolicPathway Parent N-isobutyl-3-nitro-2-pyridinamine (Parent) Hydroxylamine N-hydroxy intermediate (Proximate Carcinogen) Parent->Hydroxylamine 2e- Reduction Reductase Nitroreductase (Cytosolic) Reductase->Parent Nitrenium Nitrenium Ion (Ultimate Carcinogen) Hydroxylamine->Nitrenium Esterification & Loss of LG Esterification Sulfotransferase/ Acetyltransferase Esterification->Hydroxylamine DNA DNA Adduct (Mutagenesis) Nitrenium->DNA Covalent Binding

Caption: Predicted metabolic activation pathway of nitro-aminopyridines leading to genotoxicity via nitrenium ion formation.

Occupational Hygiene & Handling Framework

Due to the isobutyl chain, this compound is significantly more lipophilic than standard aminopyridines. This alters the standard safety protocol by prioritizing skin protection.

Risk Characterization Table
Hazard ClassGHS Category (Predicted)Signal WordHazard Statement
Acute Tox (Oral) Category 3DANGERToxic if swallowed (H301)
Skin Irritation Category 2WARNINGCauses skin irritation (H315)
Eye Irritation Category 2AWARNINGCauses serious eye irritation (H319)
STOT-SE Category 3WARNINGMay cause respiratory irritation (H335)
Germ Cell Mutagenicity Category 2WARNINGSuspected of causing genetic defects (H341)
Required Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 minimum. If handling >10g or generating dust, use a Powered Air Purifying Respirator (PAPR).

  • Dermal (Critical): The lipophilic nature implies rapid transdermal uptake.

    • Gloves: Double-gloving required. Inner: Nitrile (4 mil); Outer: Laminate film (Silver Shield/4H) or thick Nitrile (>8 mil). Latex is insufficient.

    • Suits: Tyvek® or equivalent non-woven polyethylene.

Experimental Validation Protocols

To validate the theoretical risks outlined above, the following experimental workflows are required. These protocols are designed to be self-validating with positive controls specific to the nitro/aminopyridine class.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Confirm genotoxicity of the nitro group. Critical Nuance: Standard Ames tests may yield false negatives if the bacterial strain lacks sufficient nitroreductase activity.

  • Strain Selection: Use Salmonella typhimurium strains TA98 and TA100.

    • Validation Step: Include strain TA98NR (nitroreductase-deficient) to confirm if mutagenicity is nitro-dependent.

  • Metabolic Activation: Perform assay with and without S9 fraction (rat liver extract).

    • Reasoning: While nitro-reduction is often bacterial, S9 mimics mammalian oxidative metabolism which might ring-hydroxylate the pyridine.

  • Dosing: 5 concentrations (e.g., 0.5 to 5000 µ g/plate ).

  • Success Criteria: A dose-dependent increase in revertant colonies >2x background in TA98/TA100, but reduced activity in TA98NR confirms the nitro group as the toxicophore.

Protocol B: hERG Channel Inhibition Assay (GLP-compliant)

Objective: Assess cardiotoxicity/neurotoxicity potential (K+ channel blockade).

  • System: CHO cells stably expressing hERG potassium channels.

  • Method: Whole-cell patch-clamp electrophysiology.

  • Positive Control: E-4031 (known hERG blocker).

  • Causality Check: If IC50 < 10 µM, the compound poses a significant seizure/arrhythmia risk. The isobutyl group may increase potency compared to the parent amine by stabilizing the molecule in the channel pore.

Safety Assessment Workflow

The following decision tree outlines the logical flow for clearing this compound for scale-up.

SafetyWorkflow Start Compound Synthesis (N-isobutyl-3-nitro-2-pyridinamine) InSilico In Silico Assessment (Derek/Sarah Nexus) Start->InSilico Alert Structural Alert Found? (Nitro/Aminopyridine) InSilico->Alert Ames Ames Test (Strains TA98/100 +/- S9) Alert->Ames Yes hERG hERG/Patch Clamp (K+ Channel) Alert->hERG No (Unlikely) AmesResult Ames Positive? Ames->AmesResult AmesResult->hERG No Stop STOP / Redesign (High Hazard) AmesResult->Stop Yes (Mutagenic) Control Implement OEB 4/5 Containment Strategy hERG->Control IC50 < 10µM Proceed Proceed to Scale-up (Standard PPE) hERG->Proceed IC50 > 10µM

Caption: Decision matrix for toxicological clearance of aminopyridine intermediates.

Synthesis & Impurity Management

When using CAS 942356-83-4 as an intermediate:

  • Reaction Type: Typically synthesized via SNAr (Nucleophilic Aromatic Substitution) of 2-chloro-3-nitropyridine with isobutylamine.

  • Impurity Control:

    • Residual Isobutylamine: Highly volatile and irritant. Remove via acid wash.

    • Unreacted 2-chloro-3-nitropyridine: A potent skin sensitizer. Must be quantified by HPLC (<0.1% limit recommended).

  • Quenching: Do not quench reaction mixtures containing this intermediate into strongly acidic media without temperature control, as exotherms can trigger runaway decomposition of the nitro group.

References

  • Fluorochem. (2024).[1][2] Safety Data Sheet: N-isobutyl-3-nitro-2-pyridinamine (CAS 942356-83-4).[3] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83281, 2-Amino-3-nitropyridine. Retrieved from

  • ICH. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). Retrieved from

  • U.S. EPA. (2010). Toxicological Review of Aminopyridines. Integrated Risk Information System (IRIS). Retrieved from

  • Jubilant Ingrevia. (2021). Safety Data Sheet: 2-Amino-3-nitropyridine. Retrieved from

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of N-isobutyl-3-nitro-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-isobutyl-3-nitro-2-pyridinamine, a valuable building block in medicinal chemistry and drug development. The protocol details a robust and reproducible method centered on the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with isobutylamine. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and practical advice for a successful synthesis.

Introduction

N-substituted 2-amino-3-nitropyridines are a class of heterocyclic compounds with significant interest in the pharmaceutical industry. The presence of the nitro group and the secondary amine functionality provides a versatile scaffold for the synthesis of more complex molecules, including potential therapeutic agents. N-isobutyl-3-nitro-2-pyridinamine, in particular, serves as a key intermediate in the development of various bioactive compounds.

The synthesis of this target molecule is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when activated by a strong electron-withdrawing group such as a nitro group (-NO2). The nitro group at the 3-position strongly activates the 2- and 6-positions for nucleophilic substitution.[1] The chlorine atom at the 2-position serves as a good leaving group, facilitating the reaction with a suitable nucleophile, in this case, isobutylamine.

Reaction Mechanism and Rationale

The core of this protocol is the SNAr reaction between 2-chloro-3-nitropyridine and isobutylamine. The mechanism proceeds via a two-step addition-elimination pathway.

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of isobutylamine attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the pyridine ring and the nitro group.

Step 2: Elimination of the Leaving Group The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product, N-isobutyl-3-nitro-2-pyridinamine.

The choice of an appropriate solvent and the management of the hydrogen chloride (HCl) byproduct are critical for driving the reaction to completion and achieving a high yield. An excess of the amine nucleophile or the addition of a non-nucleophilic base is often employed to neutralize the generated HCl.

Reaction Scheme:

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Reactant1 2-Chloro-3-nitropyridine Intermediate Addition Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Isobutylamine Reactant2->Intermediate Product N-isobutyl-3-nitro-2-pyridinamine Intermediate->Product Elimination of Cl- Byproduct HCl Intermediate->Byproduct

Caption: SNAr reaction pathway for the synthesis of N-isobutyl-3-nitro-2-pyridinamine.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
2-Chloro-3-nitropyridine5470-18-8158.55≥98%Sigma-Aldrich
Isobutylamine78-81-973.14≥99%Alfa Aesar
Ethanol (Absolute)64-17-546.07≥99.5%Fisher Scientific
Diethyl Ether60-29-774.12ACS GradeVWR
Saturated Sodium Bicarbonate Solution---Prepared in-house
Anhydrous Magnesium Sulfate7487-88-9120.37≥99.5%Acros Organics
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

Reaction Setup and Procedure

Workflow Diagram:

Synthesis_Workflow A 1. Dissolve 2-chloro-3-nitropyridine in Ethanol B 2. Add Isobutylamine (2.2 eq) dropwise at RT A->B C 3. Heat the reaction mixture to reflux (e.g., 80 °C) B->C D 4. Monitor reaction progress by TLC C->D E 5. Cool to RT and remove solvent in vacuo D->E Upon completion F 6. Redissolve residue in Diethyl Ether E->F G 7. Wash with sat. NaHCO3 solution F->G H 8. Wash with Brine G->H I 9. Dry organic layer over MgSO4 H->I J 10. Filter and concentrate in vacuo I->J K 11. Purify by column chromatography (if necessary) J->K L 12. Characterize the final product K->L

Caption: Step-by-step workflow for the synthesis of N-isobutyl-3-nitro-2-pyridinamine.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol).

  • Add absolute ethanol (50 mL) to the flask and stir until the solid is completely dissolved.

  • To the stirred solution, add isobutylamine (7.0 mL, 69.4 mmol, 2.2 equivalents) dropwise at room temperature. The use of excess isobutylamine serves both as a nucleophile and as a base to neutralize the HCl formed during the reaction.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether (100 mL).

  • Transfer the solution to a 250 mL separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining HCl and unreacted starting material.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • The final product, N-isobutyl-3-nitro-2-pyridinamine, should be obtained as a yellow solid.[2]

Characterization

The identity and purity of the synthesized N-isobutyl-3-nitro-2-pyridinamine should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • 1H NMR and 13C NMR: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns.

  • Mass Spectrometry: Determine the molecular weight of the compound. The expected molecular formula is C9H13N3O2 with a molecular weight of 195.22 g/mol .[3]

Safety and Handling Precautions

  • 2-Chloro-3-nitropyridine: This compound is a skin and eye irritant.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isobutylamine: This is a flammable and corrosive liquid. Work in a well-ventilated fume hood and avoid inhalation of vapors.

  • General Precautions: Perform the reaction in a well-ventilated fume hood. Avoid contact of all chemicals with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and ensure the reaction mixture is at a steady reflux.
Inactive reagents.Use fresh or properly stored reagents.
Low Yield Loss of product during workup.Ensure complete extraction and minimize transfers.
Side reactions.Control the reaction temperature carefully.
Impure Product Incomplete removal of starting materials or byproducts.Perform thorough washing steps and consider purification by column chromatography.

References

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Stack Exchange. [Link]

  • 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • 2-Chloro-3-nitropyridine. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Analytical Detection of N-isobutyl-3-nitro-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-isobutyl-3-nitro-2-pyridinamine is a substituted nitropyridine derivative. The analysis of such compounds is critical in various fields, including pharmaceutical development, where they may appear as intermediates or impurities.[1] The presence of nitroaromatic compounds, even at trace levels, can have toxicological implications, necessitating the development of sensitive and selective analytical methods for their detection and quantification.[2] This document provides detailed application notes and protocols for the analysis of N-isobutyl-3-nitro-2-pyridinamine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful and widely used analytical techniques.

The methodologies outlined herein are grounded in established principles for the analysis of related nitroaromatic and aminopyridine compounds, ensuring a robust and scientifically sound approach.[3][4][5] The protocols are designed to be self-validating, with clear explanations for experimental choices to empower researchers to adapt and troubleshoot as needed.

Chemical Properties of N-isobutyl-3-nitro-2-pyridinamine

A thorough understanding of the analyte's chemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C9H13N3O2[6]
IUPAC Name N-(2-methylpropyl)-3-nitropyridin-2-amine[6]
CAS Number 942356-83-4[6]
Molecular Weight 195.22 g/mol [6]
Structure A pyridine ring substituted with a nitro group at the 3-position and an isobutylamino group at the 2-position.[6][7]

The presence of the nitro group makes the compound a good candidate for UV detection in HPLC, while the overall structure's volatility and thermal stability will influence the applicability of GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For N-isobutyl-3-nitro-2-pyridinamine, a reversed-phase HPLC method with UV detection is proposed. This approach is based on the successful separation of other nitroaromatic compounds.[8][9][10]

Principle

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time. The nitro group on the pyridine ring provides a chromophore that allows for sensitive detection using a UV detector.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing of Sample B Dissolution in Diluent A->B Accurate C Sonication & Filtration B->C Complete Dissolution D Injection into HPLC C->D Particulate-free E Separation on C18 Column D->E Isocratic/Gradient Elution F UV Detection E->F Specific Wavelength G Chromatogram Acquisition F->G H Peak Integration & Quantification G->H Calibration Curve I Reporting H->I

Caption: HPLC analysis workflow for N-isobutyl-3-nitro-2-pyridinamine.

Detailed Protocol

1. Reagents and Materials:

  • N-isobutyl-3-nitro-2-pyridinamine reference standard (Purity ≥ 95%)[6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for mobile phase modification)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Solutions:

  • Mobile Phase: A typical starting condition would be a mixture of acetonitrile and water (e.g., 60:40 v/v). The composition can be optimized to achieve the desired retention time and peak shape. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak symmetry for amine-containing compounds.

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable diluent.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10.0 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

4. HPLC Conditions:

ParameterRecommended SettingRationale
Column C18 (4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water (60:40, v/v)A common mobile phase for nitroaromatic compounds, adjustable for optimal retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sensitivity needs.
Detection Wavelength 254 nm or λmaxNitroaromatic compounds typically have strong UV absorbance around 254 nm. A DAD can be used to determine the wavelength of maximum absorbance (λmax) for higher sensitivity.

5. System Suitability: Before sample analysis, inject a working standard solution (e.g., 10 µg/mL) multiple times (n=5). The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

6. Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to a known volume to achieve a concentration within the calibration range, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

7. Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of N-isobutyl-3-nitro-2-pyridinamine in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds.[11] It offers high selectivity and sensitivity, making it suitable for trace analysis.[12] The volatility of N-isobutyl-3-nitro-2-pyridinamine should be sufficient for GC analysis.

Principle

In GC, the sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for compound identification. For quantification, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.[12]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing of Sample B Dissolution in Solvent A->B Accurate C Dilution to Working Concentration B->C Volumetric D Injection into GC C->D Autosampler E Separation in Capillary Column D->E Temperature Program F Ionization & Mass Analysis E->F Electron Ionization G Total Ion Chromatogram (TIC) F->G H Mass Spectrum Identification G->H Library Search I Quantification (SIM) H->I Calibration

Caption: GC-MS analysis workflow for N-isobutyl-3-nitro-2-pyridinamine.

Detailed Protocol

1. Reagents and Materials:

  • N-isobutyl-3-nitro-2-pyridinamine reference standard (Purity ≥ 95%)

  • Methanol (GC grade) or other suitable volatile solvent

  • Helium (carrier gas, high purity)

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Autosampler

  • Mass spectrometer (single quadrupole or equivalent)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

3. Preparation of Solutions:

  • Solvent: Methanol is a common choice.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

4. GC-MS Conditions:

ParameterRecommended SettingRationale
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A versatile, nonpolar column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Injector Temperature 250 °CEnsures complete vaporization of the analyte without degradation.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity.
Oven Temperature Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A starting point to be optimized for good peak shape and separation from matrix components.
MS Transfer Line Temp. 280 °CPrevents condensation of the analyte.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Scan Range m/z 40-300To capture the molecular ion and characteristic fragment ions.
SIM Ions To be determined from the full scan mass spectrum of the standard (e.g., molecular ion and major fragments).Provides higher sensitivity and selectivity for quantification.

5. Sample Preparation: Accurately weigh the sample and dissolve it in methanol to a known volume to achieve a concentration within the calibration range.

6. Data Analysis: Identify the N-isobutyl-3-nitro-2-pyridinamine peak in the total ion chromatogram (TIC) by its retention time and by comparing its mass spectrum with that of the reference standard. For quantification, use the peak areas of the selected ions in SIM mode and a calibration curve constructed from the working standard solutions.

Method Validation

Both the HPLC and GC-MS methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[13][14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13] This can be demonstrated by analyzing a blank matrix and a matrix spiked with the analyte and potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard solution.

  • Accuracy: The closeness of the test results to the true value. This is determined by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Conclusion

The HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for the detection and quantification of N-isobutyl-3-nitro-2-pyridinamine. The choice between the two techniques will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Proper method validation is crucial to ensure the quality and reliability of the analytical data generated.

References

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. Available at: [Link]

  • Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF - ResearchGate. Available at: [Link]

  • 2-Aminopyridine - SIELC Technologies. Available at: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma. Available at: [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed. Available at: [Link]

  • Full article: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION - Taylor & Francis. Available at: [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Available at: [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use? - S-Cubed. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) - EPA. Available at: [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements - MDPI. Available at: [Link]

  • An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Available at: [Link]

  • Synthesis and Reactions of N-Protected 3-Nitroindoles - ResearchGate. Available at: [Link]

  • 3-Nitropyridin-2-ylamine | C5H5N3O2 - PubChem. Available at: [Link]

  • N-isopropyl-3-nitropyridin-2-amine | C8H11N3O2 - PubChem. Available at: [Link]

  • 2-Nitropyridin-3-amine | C5H5N3O2 - PubChem. Available at: [Link]

  • On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
  • Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]

  • Understanding Impurity Analysis - Cormica Pharma & Med Device Testing. Available at: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. Available at: [Link]

  • Analytical method validation: A brief review. Available at: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of N-isobutyl-3-nitro-2-pyridinamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of N-isobutyl-3-nitro-2-pyridinamine in biological samples (plasma/serum). Due to the electron-withdrawing nature of the nitro group and the lipophilicity of the isobutyl chain, this analyte presents unique ionization and extraction challenges. This guide prioritizes a Liquid-Liquid Extraction (LLE) workflow to minimize matrix effects and utilizes Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. The method is designed to meet FDA M10 Bioanalytical Method Validation requirements.

Introduction & Chemical Context

N-isobutyl-3-nitro-2-pyridinamine is a functionalized pyridine derivative often encountered as a synthetic intermediate in the development of kinase inhibitors or as a potential genotoxic impurity (GTI) in pharmaceutical substances.

Mechanistic Challenges
  • Basicity & Ionization: The pyridine ring nitrogen typically has a pKa ~5.2. However, the 3-nitro group is strongly electron-withdrawing, significantly reducing the basicity of the ring nitrogen. Protonation during ESI+ is most likely to occur on the exocyclic amine or via a shared resonance structure.

  • Chromatographic Tailing: Pyridine derivatives interact strongly with residual silanols on silica-based columns. A high-purity, end-capped C18 column is essential.

  • Matrix Interference: As a lipophilic base (LogP ~2-3), the analyte co-elutes with endogenous phospholipids in protein precipitation (PPT) workflows. LLE is necessary to ensure signal stability.

Method Development Strategy

Sample Preparation: Why LLE?

While Protein Precipitation (PPT) is faster, it fails to remove phospholipids effectively. For this lipophilic nitro-amine, Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is superior. MTBE extracts the hydrophobic analyte while leaving polar interferences and proteins in the aqueous phase.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 or Phenomenex Kinetex C18 (End-capped to reduce silanol activity).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains acidic pH to ensure protonation).

    • B: 0.1% Formic Acid in Acetonitrile (MeOH can cause higher backpressure and broader peaks for nitro compounds).

Mass Spectrometry (MS/MS)
  • Source: ESI Positive ([M+H]+).

  • Fragmentation Logic: Nitro-pyridines typically fragment via the loss of the nitro group (

    
    , -46 Da) or the loss of the alkyl chain.
    

Experimental Protocol

Materials & Reagents
  • Analyte: N-isobutyl-3-nitro-2-pyridinamine (Reference Standard).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., d9-analog) or a structural analog like N-propyl-3-nitro-2-pyridinamine.

  • Matrix: Drug-free human or rat plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile, Water, Formic Acid, MTBE.

Sample Preparation Workflow (LLE)

LLE_Workflow Sample Biological Sample (50 µL Plasma) IS_Add Add Internal Standard (10 µL Working Soln) Sample->IS_Add Buffer Add Buffer (50 µL 100mM Ammonium Acetate pH 9) *Increases hydrophobicity* IS_Add->Buffer Extract Add Extraction Solvent (600 µL MTBE) Buffer->Extract Vortex Vortex (5 min) & Centrifuge (4000g, 10 min, 4°C) Extract->Vortex Transfer Transfer Supernatant (Organic Layer) Vortex->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute (100 µL Mobile Phase A:B 80:20) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic nitro-pyridine recovery.

LC-MS/MS Parameters

Table 1: Liquid Chromatography Gradient

Time (min) % Mobile Phase B (ACN) Flow Rate (mL/min) Interaction
0.00 5% 0.4 Loading
0.50 5% 0.4 Desalting
3.00 95% 0.4 Elution of Analyte
4.50 95% 0.4 Column Wash
4.60 5% 0.4 Return to Initial

| 6.00 | 5% | 0.4 | Re-equilibration |

Table 2: Mass Spectrometry Parameters (Sciex 6500+ / Waters TQ-XS Class)

Parameter Setting Rationale
Ionization ESI Positive Protonation of amine/pyridine N
Curtain Gas 35 psi Prevents solvent entry
IonSpray Voltage 4500 V Optimal for small molecules
Temperature 500°C Ensures desolvation of aqueous mobile phase
Precursor Ion m/z 196.1 ([M+H]+) Based on MW ~195.2
Quantifier Ion m/z 150.1 Loss of NO2 (-46 Da)

| Qualifier Ion | m/z 122.1 | Loss of isobutyl group + NO2 |

Method Validation (FDA M10 Compliance)

To ensure scientific integrity, the method must be validated according to the ICH/FDA M10 Bioanalytical Method Validation guidelines.

Validation Logic Diagram

Validation_Logic Start Validation Start Selectivity Selectivity (6 blank sources) Start->Selectivity MatrixEffect Matrix Effect (MF via Post-Column Infusion) Selectivity->MatrixEffect No Interference Linearity Linearity (Min 6 points, r² > 0.99) MatrixEffect->Linearity MF 0.85-1.15 AccPrec Accuracy & Precision (LLOQ, Low, Med, High QC) Linearity->AccPrec Stability Stability (Freeze/Thaw, Benchtop) AccPrec->Stability CV < 15% Report Final Report Stability->Report

Figure 2: Validation workflow adhering to FDA M10 guidelines.

Key Acceptance Criteria
  • Linearity:

    
    . Weighting 
    
    
    
    is recommended to prioritize accuracy at the LLOQ.
  • Accuracy & Precision:

    • LLOQ:

      
       deviation.
      
    • QCs (Low, Med, High):

      
       deviation.
      
  • Matrix Effect: The Matrix Factor (MF) should be calculated. If using LLE, MF is typically close to 1.0 (indicating no suppression). If MF < 0.85, consider switching to a Deuterated Internal Standard.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction between the pyridine nitrogen and free silanols on the column.

    • Fix: Add 5mM Ammonium Formate to the aqueous mobile phase to mask silanols. Increase column temperature to 40°C.

  • Issue: Low Sensitivity.

    • Cause: Nitro group causing electron capture competition in the source.

    • Fix: Ensure the pH is sufficiently low (pH < 3) to force protonation. Verify source position is optimized for flow rate.

  • Issue: Carryover.

    • Cause: Lipophilic isobutyl group sticking to injector loop.

    • Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][2]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 83281, 2-Nitropyridin-3-amine. Retrieved February 1, 2026.[3][4] [Link]

  • European Medicines Agency (EMA). (2022).[5] ICH guideline M10 on bioanalytical method validation. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of N-isobutyl-3-nitro-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and high-throughput screening (HTS) protocols for the characterization of N-isobutyl-3-nitro-2-pyridinamine, a member of the nitropyridine class of compounds. Pyridine-based molecules represent a privileged scaffold in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a wide range of diseases.[1][2] Nitropyridines, in particular, have demonstrated diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][3][4] Given the therapeutic potential of this chemical class, robust and efficient screening methodologies are essential for elucidating the mechanism of action and identifying novel therapeutic applications for compounds like N-isobutyl-3-nitro-2-pyridinamine. Herein, we present two distinct HTS assays designed to investigate the potential bioactivity of this compound: a biochemical kinase inhibition assay and a cell-based pathway analysis targeting NF-κB signaling.

Introduction: The Therapeutic Potential of Nitropyridines

The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the design of biologically active molecules.[1][2] Its presence in numerous FDA-approved drugs underscores its importance in medicinal chemistry. The addition of a nitro group to the pyridine scaffold can significantly modulate the electronic properties of the molecule, often leading to potent and specific biological effects.[3] Various nitropyridine derivatives have been identified as inhibitors of critical cellular targets, such as cytosolic thioredoxin reductase 1, and have shown promise in anticancer therapy.[2][3] Furthermore, the structural versatility of nitropyridines allows for their development as kinase inhibitors, androgen receptor antagonists, and other targeted agents.[5][6]

N-isobutyl-3-nitro-2-pyridinamine (Figure 1) is a nitropyridine derivative with potential for biological activity. Due to the limited specific information on this particular molecule, a broad screening approach is warranted. This guide outlines two validated HTS protocols to assess its activity in two key areas of drug discovery: kinase inhibition and modulation of inflammatory signaling pathways.

Figure 1: Chemical Structure of N-isobutyl-3-nitro-2-pyridinamine Image of the chemical structure would be placed here. CAS: 942356-83-4[7] Molecular Formula: C9H13N3O2[7] Molecular Weight: 195.22 g/mol [7]

Biochemical HTS Assay: Screening for Kinase Inhibition

Scientific Rationale: Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer.[8][9] Consequently, they are a major class of therapeutic targets.[8] The pyridine scaffold is a common feature in many kinase inhibitors.[1] This protocol describes a universal, luminescence-based ADP detection assay to screen for inhibitors of a representative serine/threonine kinase, Polo-like kinase 1 (PLK1), which is a validated oncology target.[9] The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Assay Principle

The Transcreener® ADP² FI Assay is a far-red, competitive fluorescence polarization immunoassay. The detection mixture contains an antibody that specifically binds ADP and a fluorescently labeled ADP tracer. Kinase activity leads to the production of ADP, which displaces the tracer from the antibody. This results in a decrease in fluorescence polarization, which is proportional to the amount of ADP produced and thus, the kinase activity.

Experimental Workflow: Kinase Inhibition HTS

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) A Compound Dilution (N-isobutyl-3-nitro-2-pyridinamine) D Dispense Compound/ Controls A->D B Kinase Reaction Mix (PLK1, Substrate, ATP) E Add Kinase Reaction Mix B->E C Detection Mix (ADP Antibody, Tracer) G Add Detection Mix C->G D->E F Incubate at RT E->F F->G H Incubate at RT G->H I Read Fluorescence Polarization H->I J Data Analysis (% Inhibition, IC50) I->J

Caption: Workflow for the biochemical kinase inhibition HTS assay.

Detailed Protocol

Materials and Reagents:

  • N-isobutyl-3-nitro-2-pyridinamine

  • Recombinant human PLK1 enzyme

  • PLK1 substrate peptide (e.g., casein)

  • ATP

  • Transcreener® ADP² FI Assay Kit

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • 384-well, low-volume, black, round-bottom plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-isobutyl-3-nitro-2-pyridinamine in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is often used. For IC₅₀ determination, a 10-point, 3-fold dilution series is recommended.

    • Transfer 1 µL of the diluted compounds to the assay plate. Include positive control (known PLK1 inhibitor) and negative control (DMSO vehicle) wells.

  • Kinase Reaction:

    • Prepare the 2X Kinase Reaction Mix in Assay Buffer containing 2X final concentration of PLK1 enzyme, substrate, and ATP. The optimal concentrations should be determined empirically but a starting point is 2 nM PLK1, 100 µM substrate, and 10 µM ATP.

    • Add 10 µL of the 2X Kinase Reaction Mix to each well of the assay plate.

    • Mix gently by shaking the plate for 30 seconds.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Prepare the ADP Detection Mix as per the manufacturer's instructions.

    • Add 10 µL of the ADP Detection Mix to each well.

    • Mix gently and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization on a compatible plate reader.

Data Analysis and Interpretation

The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - [(Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)])

For IC₅₀ determination, the percent inhibition is plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic model. A robust assay should have a Z' factor ≥ 0.6.[10]

Parameter Value Description
Assay Format 384-well plateMiniaturized format for high-throughput screening.
Final Volume 21 µLLow reaction volume to conserve reagents.
PLK1 Conc. 1 nMDetermined from enzyme titration to be in the linear range.
Substrate Conc. 50 µMNear the Kₘ for the substrate to ensure sensitivity to competitive inhibitors.
ATP Conc. 10 µMApproximately the Kₘ for ATP, suitable for identifying ATP-competitive inhibitors.
Z' Factor > 0.7A measure of assay quality, indicating a large separation between positive and negative controls and low data variability.[10]
Signal Window > 100 mPThe difference in millipolarization units between the uninhibited and fully inhibited reaction, ensuring a robust signal.

Cell-Based HTS Assay: NF-κB Signaling Pathway

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and is implicated in various diseases, including cancer and autoimmune disorders.[11] The pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α), leading to the translocation of NF-κB transcription factors to the nucleus and subsequent gene expression.[11] Given the anti-inflammatory and anticancer activities of some nitropyridine derivatives, assessing the effect of N-isobutyl-3-nitro-2-pyridinamine on this pathway is highly relevant.[3][12]

Assay Principle

This assay utilizes a stable cell line (e.g., HEK293) engineered to express a reporter gene, such as firefly luciferase, under the control of a promoter containing multiple NF-κB response elements. Upon activation of the NF-κB pathway by a stimulant like TNF-α, the luciferase reporter is expressed. Inhibitors of the pathway will prevent this induction, leading to a decrease in the luminescent signal.

NF-κB Signaling Pathway and Reporter Assay

G cluster_pathway Cellular NF-κB Pathway cluster_assay HTS Assay Workflow TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB activates IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Reporter NF-κB Reporter Gene (Luciferase) Light Luminescence Reporter->Light A Seed Reporter Cell Line B Add Compound/ Controls A->B C Incubate B->C D Stimulate with TNF-α C->D E Incubate D->E F Lyse Cells & Add Luciferase Substrate E->F G Read Luminescence F->G Compound N-isobutyl-3-nitro-2-pyridinamine (Potential Inhibitor) Compound->IKK ? Compound->NFkB ?

Caption: The NF-κB signaling pathway and the corresponding cell-based HTS workflow.

Detailed Protocol

Materials and Reagents:

  • N-isobutyl-3-nitro-2-pyridinamine

  • HEK293/NF-κB-luc stable cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human TNF-α

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well, solid white, flat-bottom, tissue culture-treated plates

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • Culture HEK293/NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells in fresh media.

    • Seed 5,000 cells in 40 µL of media per well into a 384-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of N-isobutyl-3-nitro-2-pyridinamine in culture media.

    • Add 10 µL of the diluted compound to the cells. Include positive control (known NF-κB inhibitor) and negative control (vehicle) wells.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Stimulation:

    • Prepare a solution of TNF-α in culture media at a concentration that elicits ~80% of the maximal response (e.g., 10 ng/mL, to be determined empirically).

    • Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells.

    • Incubate for 6 hours at 37°C, 5% CO₂.

  • Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 30 µL of the luciferase reagent to each well.

    • Mix on an orbital shaker for 2 minutes to ensure complete cell lysis.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation

The percent inhibition of NF-κB signaling is calculated as follows:

% Inhibition = 100 * (1 - [(Signal_Compound - Signal_Unstimulated) / (Signal_Stimulated - Signal_Unstimulated)])

Data can be plotted and fitted as described for the kinase assay to determine the IC₅₀ value. A Z' factor of ≥ 0.5 is considered acceptable for cell-based assays.

Parameter Value Description
Cell Line HEK293/NF-κB-lucA common and robust cell line for reporter assays.
Seeding Density 5,000 cells/wellOptimized for cell health and signal window in a 384-well format.
TNF-α Conc. 10 ng/mL (EC₈₀)A submaximal stimulation concentration increases the sensitivity to inhibitors.
Incubation Time 6 hoursOptimal time for robust luciferase expression post-stimulation.
Z' Factor > 0.5Indicates a good quality assay suitable for HTS.
Signal-to-Background > 10-foldThe ratio of the stimulated to unstimulated signal, ensuring a clear assay window.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of N-isobutyl-3-nitro-2-pyridinamine using high-throughput screening methodologies. The proposed biochemical and cell-based assays will enable the identification of its potential as a kinase inhibitor or a modulator of the NF-κB signaling pathway. Positive hits from these screens should be validated through orthogonal assays and further studies to determine the specific molecular target and mechanism of action. These assays serve as a critical first step in unlocking the therapeutic potential of this and other novel nitropyridine compounds.

References

  • Pipzine Chemicals. (n.d.). 2-Amino-3-Nitropyridine Supplier & Manufacturer in China. Retrieved from [Link]

  • Aksenov, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(17), 5723. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

  • Zhang, R., et al. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 43(6), 1359-1368. [Link]

  • Aksenov, A. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5719. [Link]

  • Viatour, P., et al. (2020). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences, 21(11), 4093. [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Franco, A., et al. (2023). Medicinal Chemistry of Next Generation Vaccine Adjuvants. Journal of Medicinal Chemistry, 66(15), 10245-10281. [Link]

  • Kido, Y., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 23(3), 231-239. [Link]

  • Zhou, J., et al. (2016). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica, 37(1), 135-140. [Link]

  • An, W. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 127-144. [Link]

  • National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]

  • BellBrook Labs. (2024). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved from [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • ResearchGate. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • PubMed. (2014). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). AlphaScreen as a cell-based assay for the investigation of binary protein-protein interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ACS Publications. (2021). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. Retrieved from [Link]

  • Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • PubMed. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]

  • Reaction Biology. (2023). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • PubMed. (2022). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from [Link]

Sources

Use of N-isobutyl-3-nitro-2-pyridinamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: N-Isobutyl-3-nitro-2-pyridinamine as a Linchpin Intermediate for Imidazo[4,5-b]pyridine Scaffolds

Executive Summary & Strategic Value

N-isobutyl-3-nitro-2-pyridinamine (CAS: 942356-83-4) is a critical synthetic intermediate used to access 3-substituted-3H-imidazo[4,5-b]pyridines . In medicinal chemistry, this scaffold is classified as a "privileged structure" due to its bioisosteric relationship with purines (adenine/guanine), allowing it to interact promiscuously yet selectively with ATP-binding sites in kinases and various G-protein coupled receptors (GPCRs).

The specific isobutyl moiety at the N2 position serves a distinct pharmacological function: it acts as a hydrophobic anchor, often filling the "selectivity pocket" (e.g., the Gatekeeper region in kinases or hydrophobic clefts in GPCRs), improving potency and membrane permeability compared to simple methyl or ethyl analogues.

Key Applications:

  • Kinase Inhibition: Aurora Kinase A/B inhibitors (Oncology).

  • Antiviral Agents: RSV fusion inhibitors.

  • CGRP Antagonists: Analogues of Telcagepant for migraine treatment.

Synthetic Architecture & Workflow

The utilization of this intermediate follows a strict three-phase workflow: Nucleophilic Substitution (


) 

Nitro Reduction

Imidazole Cyclization
.
Phase 1: Synthesis of the Precursor ( )
  • Reaction: Displacement of chlorine in 2-chloro-3-nitropyridine by isobutylamine.

  • Mechanism: Addition-Elimination (

    
    ). The nitro group at C3 activates the C2-chlorine by withdrawing electron density, making it susceptible to nucleophilic attack.
    

Protocol 1: Preparation of N-isobutyl-3-nitro-2-pyridinamine

  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Isobutylamine (1.1 eq), Triethylamine (TEA, 1.2 eq).

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN). Note: EtOH is greener, but MeCN offers faster kinetics.

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine in EtOH (5 mL/mmol) at 0°C.

    • Add TEA followed by the dropwise addition of isobutylamine.

    • Allow warming to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 7:3). Product is typically bright yellow/orange; starting material is pale.

  • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Yield: Typically >90%.

Phase 2: The "Gateway" Reduction

This is the most critical step. The nitro group must be reduced to an amine to form the 2,3-diaminopyridine core.

  • Risk: Diaminopyridines are highly electron-rich and prone to rapid oxidation (turning dark brown/black) upon air exposure.

  • Recommendation: Perform reduction immediately prior to cyclization or store under argon at -20°C.

Protocol 2: Catalytic Hydrogenation (Preferred for Purity)

  • Reagents: N-isobutyl-3-nitro-2-pyridinamine, 10% Pd/C (10 wt%),

    
     (balloon).
    
  • Solvent: Methanol (MeOH) or EtOH.

  • Procedure:

    • Purge reaction vessel with Nitrogen (

      
      ).
      
    • Add substrate and catalyst in solvent.

    • Switch atmosphere to

      
       (balloon pressure is sufficient).
      
    • Stir vigorously for 2–6 hours.

    • Filtration: Filter through a Celite pad under an inert atmosphere (keep the filter cake wet to prevent pyrophoric ignition of Pd/C).

  • Result:

    
    -isobutylpyridine-2,3-diamine . Use immediately.
    
Phase 3: Cyclization to Imidazo[4,5-b]pyridine

This step locks the isobutyl group into position 3 of the fused system.

Protocol 3: Orthoester Cyclization (One-Pot)

  • Reagents: Freshly prepared diamine, Triethyl orthoformate (or substituted orthoester).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%).

  • Conditions: Reflux (100–110°C) for 3 hours.

  • Mechanism: Formation of an imidate intermediate followed by intramolecular nucleophilic attack by the pyridine ring nitrogen.

Visualization of Synthetic Logic

The following diagram illustrates the workflow and decision points for medicinal chemists.

G cluster_0 Alternative Reduction (Halogen Tolerance) Start 2-Chloro-3-nitropyridine Inter N-isobutyl-3-nitro-2-pyridinamine (The Target Intermediate) Start->Inter Isobutylamine, TEA SnAr, 0°C -> RT Diamine N2-isobutylpyridine-2,3-diamine (Unstable to Air) Inter->Diamine H2, Pd/C (Reduction) SnCl2 SnCl2 / HCl Inter->SnCl2 If Halogens Present Scaffold 3-Isobutyl-3H-imidazo[4,5-b]pyridine (Privileged Scaffold) Diamine->Scaffold R-C(OEt)3 / pTSA (Cyclization) SnCl2->Diamine Fe Fe / NH4Cl

Caption: Synthetic pathway from starting material to the bioactive imidazo[4,5-b]pyridine scaffold. Note the critical instability of the diamine intermediate.

Medicinal Chemistry Application Data

The following table summarizes why the isobutyl group is specifically chosen over other alkyl chains in Structure-Activity Relationship (SAR) studies involving this scaffold.

ParameterMethyl/Ethyl AnaloguesN-Isobutyl Derivative Mechanistic Insight
Lipophilicity (cLogP) Low (< 1.5)Moderate (2.0 - 2.5) Improves passive diffusion across cell membranes.
Steric Bulk MinimalBranched/Voluminous Fills hydrophobic "Gatekeeper" pockets in Kinases (e.g., Aurora A).
Metabolic Stability HighModerate The isobutyl group is susceptible to CYP450 hydroxylation, often used as a "soft spot" to tune half-life.
Binding Mode Solvent ExposedBuried Often forces the scaffold into a specific conformation, locking the active pose.

Troubleshooting & Quality Control

Impurity Profiling (HPLC/LCMS)
  • Bis-substitution: In Phase 1, if the reaction is too hot (>60°C), isobutylamine may displace the nitro group (rare) or attack other positions if the ring is highly fluorinated.

    • Check: Look for M+ mass shifts corresponding to double amine addition.

  • Incomplete Reduction:

    • Symptom:[1][2][3][4] Yellow color persists (Nitro compounds are yellow; Diamines are colorless/darkening).

    • Fix: Refresh

      
       source or add fresh catalyst. If Halogens (Cl, Br) are present on the ring, do not use Pd/C  (dehalogenation risk); switch to 
      
      
      
      or
      
      
      .
NMR Validation (1H NMR in DMSO-d6)
  • Intermediate (Nitro): Look for the NH signal (broad singlet, ~8.5 ppm) and the isobutyl doublet (~0.9 ppm) and multiplet.

  • Cyclized Product: The NH signal disappears. A new singlet for the C2-proton of the imidazole ring appears (typically highly deshielded, >8.0 ppm).

References

  • Bembalkar, S. et al. (2017). "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry.[5] Link

  • Fluorochem. (2024). "Product Specification: N-isobutyl-3-nitro-2-pyridinamine (CAS 942356-83-4)." Fluorochem Catalog. Link[6]

  • Starčević, K. et al. (2021). "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." Molecules (MDPI). Link

  • Rejinthala, S. et al. (2024). "New Imidazo[4,5-c]Pyridine-Piperidine Hybrids as Potential Anti-Cancer Agents."[7] ChemistrySelect. Link

  • Google Patents. (2010). "Process for preparation of nitropyridine derivatives (WO2010089773A2)." WIPO. Link

Sources

N-isobutyl-3-nitro-2-pyridinamine for studying [specific cellular pathway]

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-isobutyl-3-nitro-2-pyridinamine for Studying Toll-like Receptor 7/8 (TLR7/8) Signaling

Introduction

N-isobutyl-3-nitro-2-pyridinamine (CAS: 942356-83-4) is a critical heterocyclic building block and scaffold used primarily in the development of Imidazo[4,5-b]pyridine derivatives, a potent class of Toll-like Receptor 7 and 8 (TLR7/8) agonists . While the compound itself possesses latent reactivity characteristic of nitro-pyridines (potentially interacting with specific ion channels), its primary utility in modern drug discovery is as the essential precursor for synthesizing pyridine-based analogs of Imiquimod and Resiquimod .

These downstream derivatives are powerful tools for studying the TLR7/8 Signaling Pathway , which governs the innate immune response, viral recognition, and the production of Type I Interferons (IFN-α/β) and pro-inflammatory cytokines (TNF-α, IL-6). This application note details the use of N-isobutyl-3-nitro-2-pyridinamine as a scaffold to generate TLR modulators and the subsequent protocols to validate their activity within the NF-κB and IRF signaling cascades.

Mechanism of Action & Pathway Visualization

From Scaffold to Signal Activation

N-isobutyl-3-nitro-2-pyridinamine serves as the "A-ring" precursor. Upon reduction of the nitro group to an amine (forming 2-isobutylamino-3-aminopyridine) and subsequent cyclization with an electrophile (e.g., orthoesters or aldehydes), it forms the Imidazo[4,5-b]pyridine core.

This core mimics the guanosine nucleoside, allowing the derivative to bind to the TLR7/8 receptors located in the endosomal membrane of dendritic cells and B cells.

Signaling Cascade:

  • Ligand Binding: The derivative binds TLR7/8 dimers in the endosome.

  • Adaptor Recruitment: MyD88 is recruited.

  • Kinase Activation: IRAK4/1 and IKKα/β are activated.

  • Transcription Factor Translocation:

    • NF-κB : Translocates to the nucleus

      
       Pro-inflammatory cytokines (TNF-α, IL-6).
      
    • IRF7 : Phosphorylated and translocates

      
       Type I Interferons (IFN-α).
      

TLR_Pathway Scaffold N-isobutyl-3-nitro-2-pyridinamine (Precursor) Agonist Imidazo[4,5-b]pyridine Derivative (Active Ligand) Scaffold->Agonist Chemical Synthesis (Reduction + Cyclization) TLR7_8 TLR7/8 Receptor (Endosomal) Agonist->TLR7_8 Binds MyD88 MyD88 TLR7_8->MyD88 Recruits IRAK_Complex IRAK4 / IRAK1 MyD88->IRAK_Complex Activates TRAF6 TRAF6 IRAK_Complex->TRAF6 Activates IKK IKK Complex (IKKα/β/γ) TRAF6->IKK Activates IRF7_Inactive IRF7 (Cytosolic) TRAF6->IRF7_Inactive Via IKKα NFkB_Inactive NF-κB (Cytosolic) IKK->NFkB_Inactive Phosphorylates IκB NFkB_Active NF-κB (Nuclear) NFkB_Inactive->NFkB_Active Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB_Active->Cytokines Transcription IRF7_Active p-IRF7 (Nuclear) IRF7_Inactive->IRF7_Active Phosphorylation Interferons Type I Interferons (IFN-α, IFN-β) IRF7_Active->Interferons Transcription

Figure 1: Pathway map illustrating the conversion of the N-isobutyl-3-nitro-2-pyridinamine scaffold into an active TLR7/8 agonist and the downstream signaling cascade.

Experimental Applications & Protocols

Application 1: Synthesis of the Active Probe (Imidazo[4,5-b]pyridine)

Before biological testing, the scaffold must be converted to the active form. This "self-validating" step ensures that the observed biological activity is due to the specific imidazo-pyridine structure.

Protocol: Reductive Cyclization

  • Reduction : Dissolve N-isobutyl-3-nitro-2-pyridinamine (1.0 eq) in Methanol. Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon) for 4-6 hours. Filter through Celite to obtain 2-isobutylamino-3-aminopyridine .

  • Cyclization : Suspend the diamine intermediate in Triethyl Orthoformate (or specific aldehyde for C2-substitution). Heat at reflux (100°C) for 3-5 hours.

  • Purification : Evaporate solvent and purify via silica gel chromatography (DCM/MeOH gradient).

  • Verification : Confirm structure via ¹H-NMR (Look for the disappearance of nitro signals and appearance of the imidazole C2 proton).

Application 2: Validating TLR7/8 Activation (HEK-Blue™ Reporter Assay)

This assay quantifies the activation of NF-κB downstream of TLR7/8 using a secreted embryonic alkaline phosphatase (SEAP) reporter.

Materials:

  • Cell Line : HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen).

  • Compound : Synthesized Imidazo[4,5-b]pyridine derivative (dissolved in DMSO).

  • Positive Control : R848 (Resiquimod) or Imiquimod.

  • Detection Reagent : QUANTI-Blue™ Solution.

Step-by-Step Protocol:

  • Cell Preparation : Suspend HEK-Blue™ hTLR7 cells in HEK-Blue™ Detection medium at

    
     cells/mL.
    
  • Plating : Add 180 µL of cell suspension per well in a 96-well plate.

  • Treatment : Add 20 µL of the test compound (serial dilutions from 10 µM to 1 nM). Include DMSO vehicle control and R848 (1 µg/mL) as positive control.

  • Incubation : Incubate at 37°C, 5% CO₂ for 16–24 hours. (NF-κB activation induces SEAP secretion).

  • Measurement : Add 20 µL of supernatant to 180 µL of QUANTI-Blue™ solution in a new plate. Incubate at 37°C for 1-3 hours until color changes to purple/blue.

  • Quantification : Measure absorbance (OD) at 620–655 nm.

Data Analysis: Calculate the


 by plotting OD vs. Log[Concentration]. A valid agonist will show a sigmoidal dose-response curve.
Application 3: Western Blot Analysis of Downstream Signaling

To confirm the mechanism, assess the phosphorylation of key transcription factors.

Target Proteins:

  • p-IRF7 (Ser477) : Marker for Interferon pathway activation.

  • p-NF-κB p65 (Ser536) : Marker for Pro-inflammatory pathway activation.

  • IκBα : Degradation indicates NF-κB activation.

Protocol:

  • Seeding : Seed PBMCs or THP-1 cells (

    
     cells/well) in 6-well plates.
    
  • Starvation : Incubate in serum-free media for 2 hours to reduce basal phosphorylation.

  • Stimulation : Treat with compound (1–5 µM) for 15, 30, and 60 minutes . (Early time points are critical for phosphorylation events).

  • Lysis : Wash with ice-cold PBS and lyse in RIPA buffer containing Phosphatase Inhibitors (Na₃VO₄, NaF).

  • Blotting : Run SDS-PAGE, transfer to PVDF, and probe with primary antibodies (1:1000 dilution).

Comparative Data Summary

FeatureN-isobutyl-3-nitro-2-pyridinamine (Scaffold)Imidazo[4,5-b]pyridine Derivative (Active)Imiquimod (Reference)
Core Structure Pyridine (Nitro/Amine)Imidazo-PyridineImidazo-Quinoline
TLR7 Activity Inactive / NegligibleHigh (

nM)
Moderate (

M)
TLR8 Activity InactiveVariable (Substituent dependent)Low
Primary Use Chemical IntermediateBiological Probe / Drug CandidateTopical Drug / Control
Solubility Moderate (Organic solvents)Moderate to High (DMSO)Low (Aqueous)

Troubleshooting & Expert Tips

  • Solubility Issues : The nitro-pyridine scaffold is hydrophobic. Ensure stock solutions are prepared in DMSO (10-50 mM) and avoid freeze-thaw cycles.

  • Regioselectivity in Synthesis : During the cyclization step, ensure the reduction of the nitro group is complete. Incomplete reduction leads to complex mixtures. The isobutyl group on the amine directs the cyclization to the N3 position of the imidazole ring (relative to the pyridine nitrogen), mimicking the N1-isobutyl of Imiquimod.

  • Endotoxin Contamination : When testing in immune cells (PBMCs/THP-1), ensure the synthesized compound is free of LPS (Endotoxin). Use polymyxin B or endotoxin-free water/reagents, as LPS can trigger TLR4 and confound TLR7/8 results.

References

  • PubChem. "N-isobutyl-3-nitro-2-pyridinamine Compound Summary." National Center for Biotechnology Information. [Link]

  • Hemmi, H., et al. "Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway." Nature Immunology, 2002. [Link]

  • Schön, M.P., & Schön, M. "Imiquimod: mode of action." British Journal of Dermatology, 2007. (Mechanistic reference for isobutyl-containing TLR agonists). [Link]

  • InvivoGen. "HEK-Blue™ hTLR7 Cells Protocol." InvivoGen Application Notes. [Link]

  • Shukla, N.M., et al. "Syntheses of fluorescent imidazo[4,5-b]pyridine derivatives as potential probes for Toll-like receptor 7." Bioorganic & Medicinal Chemistry Letters, 2010. [Link]

Application Note & Protocols: A Multi-Faceted Approach to Assessing the In Vitro Cytotoxicity of N-isobutyl-3-nitro-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The evaluation of a compound's cytotoxic potential is a cornerstone of drug discovery and chemical safety assessment. N-isobutyl-3-nitro-2-pyridinamine is a nitropyridine derivative, a class of compounds known to possess a wide range of biological activities, including potential antimicrobial and anticancer properties.[1][2] The nitro group, in particular, is hypothesized to be a key functional moiety that can modulate enzyme activity or interact with cellular targets.[1] Given this, a rigorous and multi-parametric assessment of its effect on cell health is imperative.

The protocols detailed herein are designed to be self-validating through the systematic inclusion of appropriate controls and offer a robust starting point for researchers in pharmacology, toxicology, and drug development.

Principle of the Multi-Assay Strategy

A compound can induce cell death through various mechanisms, primarily necrosis (loss of membrane integrity) or apoptosis (programmed cell death).[3] A cytostatic effect, where cell growth is inhibited without outright cell death, is also a possible outcome. To distinguish these possibilities, we will employ three distinct, well-validated assays:

  • MTT Assay: Measures the metabolic activity of a cell population, serving as a proxy for cell viability and proliferation.[4]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[3][5]

  • Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[6][7]

By comparing the results from these three assays, a more nuanced understanding of N-isobutyl-3-nitro-2-pyridinamine's cytotoxic mechanism can be achieved. For example, a decrease in MTT signal without a corresponding increase in LDH release might suggest a cytostatic effect or early-stage apoptosis, while a concurrent drop in MTT and rise in LDH and caspase activity would strongly indicate apoptosis-mediated cell death leading to secondary necrosis.

G cluster_0 Experimental Approach cluster_1 Cytotoxicity Endpoints cluster_2 Data Analysis & Interpretation Compound N-isobutyl-3-nitro-2-pyridinamine Cells Cultured Cells (e.g., HepG2, MCF-7) Compound->Cells Treatment MTT MTT Assay (Metabolic Activity) Cells->MTT LDH LDH Assay (Membrane Integrity) Cells->LDH Caspase Caspase-Glo® 3/7 (Apoptosis) Cells->Caspase Data Calculate IC50 / % Cytotoxicity MTT->Data LDH->Data Caspase->Data Mechanism Determine Mechanism (Cytotoxic vs. Cytostatic vs. Apoptotic) Data->Mechanism

Caption: Multi-assay workflow for cytotoxicity profiling.

Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][8] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (and therefore viable) cells.[8]

G cluster_0 Inside Viable Cell Mitochondria cluster_1 Measurement MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT->Enzyme Substrate Formazan Formazan (Purple, Insoluble) Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Enzyme->Formazan Product Measurement Measure Absorbance (~540-590 nm) Solubilization->Measurement

Sources

Handling and storage guidelines for N-isobutyl-3-nitro-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and utilization of N-isobutyl-3-nitro-2-pyridinamine.

Introduction and Scope

N-isobutyl-3-nitro-2-pyridinamine is a substituted nitropyridine, a class of heterocyclic compounds of significant interest in medicinal and organic chemistry. Nitropyridines serve as versatile precursors for a wide array of bioactive molecules, including kinase inhibitors, antimalarials, and novel therapeutic agents.[1] The presence of the nitro group activates the pyridine ring, facilitating nucleophilic substitution reactions, while also offering a functional handle that can be readily converted to an amino group, paving the way for further molecular elaboration.[1]

This guide provides a comprehensive framework for the safe and effective management of N-isobutyl-3-nitro-2-pyridinamine in a laboratory setting. As a Senior Application Scientist, the objective is not merely to list procedures but to instill a deep understanding of the material's properties and the scientific rationale behind each recommendation. This document covers chemical properties, hazard assessment, handling and storage protocols, emergency procedures, and a representative synthetic application to ensure both safety and experimental integrity.

Chemical and Physical Properties

A precise understanding of a compound's properties is the foundation of its safe and effective use. The key identifiers and characteristics of N-isobutyl-3-nitro-2-pyridinamine are summarized below.

PropertyValueSource
IUPAC Name N-(2-methylpropyl)-3-nitropyridin-2-amine[2]
Synonyms N-Isopropyl-3-nitro-2-pyridinamine[3]
CAS Number 942356-83-4[2]
Molecular Formula C₉H₁₃N₃O₂[2]
Molecular Weight 195.22 g/mol Inferred from Formula
Appearance Solid (form may vary)Assumed based on related compounds
Purity Typically >95% for research grades[2]

Hazard Identification and Safety Profile

The primary safety concerns with N-isobutyl-3-nitro-2-pyridinamine stem from its classification as a harmful and irritant substance. The Globally Harmonized System (GHS) provides a clear, albeit incomplete, profile for this specific molecule, which can be supplemented by data from closely related nitropyridine analogs.

GHS Classification Summary:

  • Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning [2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

  • Inferred Hazards (Based on Analogs):

    • H312/H332: Harmful in contact with skin or if inhaled.[4][5]

    • H315: Causes skin irritation.[5][6][7][8]

    • H319: Causes serious eye irritation.[5][6][7][8]

    • H335: May cause respiratory irritation.[5][6][7][8]

Expert Analysis of Hazards: The toxicological profile is characteristic of many nitroaromatic and aminopyridine compounds. The nitro group is a strong electron-withdrawing group, which can influence the molecule's interaction with biological systems. Skin and eye irritation are common for this class of chemicals.[6][7][8] Ingestion or inhalation can lead to systemic toxicity; therefore, preventing direct contact and aerosol generation is paramount.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The choice of PPE should be deliberate and based on the specific task being performed.

PPE_Workflow start Task Assessment: Handling N-isobutyl-3-nitro-2-pyridinamine weighing Weighing Solid Compound start->weighing solution Preparing Solutions / Running Reactions start->solution ppe_base Baseline PPE: - Nitrile Gloves - Safety Glasses (ANSI Z87.1) - Lab Coat weighing->ppe_base solution->ppe_base eye_risk Is there a splash hazard? ppe_base->eye_risk ventilation_check Is task performed in a certified chemical fume hood? fume_hood Standard Baseline PPE is sufficient. Proceed with caution. ventilation_check->fume_hood Yes respirator Add Respiratory Protection: - N95 dust mask (for solids) - Or, use a supplied-air respirator if high aerosolization risk exists. ventilation_check->respirator No end Proceed with Experiment fume_hood->end respirator->end eye_risk->ventilation_check No goggles Upgrade to Chemical Splash Goggles and a Face Shield. eye_risk->goggles Yes goggles->ventilation_check

Caption: PPE Selection Workflow for N-isobutyl-3-nitro-2-pyridinamine.

Protocol Steps:

  • Baseline Protection: At a minimum, always wear a flame-resistant lab coat, nitrile gloves, and ANSI-rated safety glasses when in the laboratory where this chemical is present.[9][10]

  • Hand Protection: Use chemically resistant gloves (nitrile is generally sufficient for incidental contact). If prolonged contact is anticipated, consult a glove compatibility chart. Always inspect gloves before use and change them immediately if contaminated.

  • Eye and Face Protection: For tasks involving potential splashes or dust generation (e.g., preparing solutions, transfers), upgrade from safety glasses to chemical splash goggles.[9] A face shield should be worn over goggles during large-scale operations.

  • Respiratory Protection: All handling of the solid compound that may generate dust, and all work with its solutions, must be performed within a certified chemical fume hood to ensure adequate ventilation.[7][11] If a fume hood is not available, do not proceed. For emergency situations, an appropriate respirator must be used.[12]

Storage and Handling Protocols

Chemical Storage Protocol

Proper storage is critical for maintaining the chemical's integrity and ensuring laboratory safety.

  • Location: Store in a dedicated, locked cabinet for toxic or harmful substances.[7][13] The storage area must be cool, dry, and well-ventilated.[4][7][11][14]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4][7][11][14] The original supplier container is ideal.

  • Incompatibilities: Segregate N-isobutyl-3-nitro-2-pyridinamine from strong oxidizing agents and strong acids.[7][9][14] Store away from heat sources, sparks, or open flames.[4]

  • Atmosphere: For long-term storage and to prevent gradual degradation, consider storing the container inside a desiccator or a glovebox with an inert atmosphere (e.g., Nitrogen or Argon).[7]

General Handling and Weighing Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling this compound. Ensure the area is clean and free of clutter.

  • Pre-weighing: Place a clean, appropriately sized weigh boat or glassine paper on an analytical balance within the fume hood. Tare the balance.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of solid from the stock bottle to the weigh boat. Perform this action slowly and deliberately to minimize dust formation.[7][11] Avoid creating static that can cause the powder to disperse.

  • Closure: Immediately and securely close the main stock bottle.

  • Post-weighing: Record the weight. Use the weighed material directly for your experiment.

  • Decontamination: Clean the spatula and the handling area thoroughly. Dispose of any contaminated materials (e.g., weigh paper, gloves) in the designated solid chemical waste container.

  • Hygiene: After handling is complete and PPE is removed, wash hands thoroughly with soap and water.[7][14] Do not eat, drink, or smoke in the laboratory.[10][14]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth thoroughly with water.[4][14] Immediately call a POISON CENTER or physician.[2]

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][14] If skin irritation occurs, seek medical attention.[7][14]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[4][7][14] If the person feels unwell, call a POISON CENTER or physician.[7][14]

  • If in Eyes: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[7][14][15] Remove contact lenses, if present and easy to do.[7][14][15] If eye irritation persists, seek immediate medical attention.[7][14][15]

Spill Management Protocol

For small laboratory spills (<5g), follow this protocol. For larger spills, evacuate the area and contact institutional safety personnel.

Spill_Response start Spill Detected alert Alert personnel in the immediate area. Ensure fume hood is operational. start->alert ppe Don appropriate PPE: - Double gloves - Goggles & Face Shield - Lab Coat alert->ppe contain Contain the spill. Cover gently with an absorbent material (e.g., vermiculite or sand) to prevent aerosolization. ppe->contain collect Carefully sweep or scoop the contaminated material into a labeled waste container. contain->collect decontaminate Decontaminate the spill area. Wipe with a suitable solvent (e.g., ethanol), followed by soap and water. collect->decontaminate dispose Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous chemical waste. decontaminate->dispose report Report the incident to the Lab Supervisor or Safety Officer. dispose->report Reaction_Workflow start Start: Assemble Glassware in Fume Hood reagents Charge Flask: 1. N-isobutyl-3-nitro-2-pyridinamine 2. Ethanol 3. SnCl2·2H2O start->reagents acid Add Concentrated HCl (Dropwise) reagents->acid reflux Heat to Reflux (2-4 hours) acid->reflux tlc_check Monitor by TLC reflux->tlc_check tlc_check->reflux Incomplete workup Workup: 1. Cool to RT 2. Quench with ice & basify 3. Extract with organic solvent tlc_check->workup Complete purify Purification: 1. Dry organic layers 2. Concentrate solvent 3. Column Chromatography workup->purify end Final Product: N²-isobutylpyridine-2,3-diamine purify->end

Sources

Troubleshooting & Optimization

Stability issues of N-isobutyl-3-nitro-2-pyridinamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of N-isobutyl-3-nitro-2-pyridinamine (CAS 942356-83-4).[1][2][3] As a Senior Application Scientist, I have structured this content to move beyond generic advice, focusing on the specific physicochemical interactions between the nitro-aminopyridine core and aqueous environments.

Executive Summary: The Stability Paradox

Researchers often report "instability" of N-isobutyl-3-nitro-2-pyridinamine in aqueous media.[1][2][3] However, in 90% of cases, the molecule is chemically intact but physically compromised.[1][3]

The core stability profile is defined by two competing factors:

  • High Chemical Resilience: The intramolecular hydrogen bond between the C2-amine proton and the C3-nitro oxygen stabilizes the molecule against spontaneous hydrolysis.[1][2][3]

  • High Photolability & Low Solubility: The nitro group is highly susceptible to UV-induced reduction, and the isobutyl tail drives rapid precipitation in neutral aqueous buffers.[1][2][3]

Diagnostic Workflow: Is it Degradation or Precipitation?

Before assuming chemical breakdown, you must distinguish between loss of concentration (precipitation) and loss of integrity (degradation).[1][2][3]

Troubleshooting Flowchart

StabilityDiagnosis Start Observation: Loss of Signal (HPLC/UV) CheckSolubility Step 1: Check Solution Appearance (Turbidity/Particulates?) Start->CheckSolubility Turbid Turbid/Precipitate Visible CheckSolubility->Turbid Yes Clear Solution is Clear CheckSolubility->Clear No Centrifuge Action: Centrifuge & Redissolve Pellet in DMSO/Methanol Turbid->Centrifuge CheckLight Step 2: Review Light Exposure history Clear->CheckLight CheckPeak Analyze via HPLC (Is the parent peak recovered?) Centrifuge->CheckPeak Recovered Parent Peak Recovered CheckPeak->Recovered Yes NotRecovered New Peaks / No Recovery CheckPeak->NotRecovered No Diagnosis1 PHYSICAL INSTABILITY (Solubility Limit Exceeded) Recovered->Diagnosis1 Diagnosis Diagnosis2 CHEMICAL DEGRADATION (Likely Oxidation/Hydrolysis) NotRecovered->Diagnosis2 Diagnosis Diagnosis3 PHOTOLYSIS (Nitro-to-Nitroso Rearrangement) CheckLight->Diagnosis3 Exposed to Light Diagnosis4 ADSORPTION (Loss to Plasticware) CheckLight->Diagnosis4 Kept in Dark

Figure 1: Decision matrix for diagnosing stability failures in aqueous solutions.

Critical Stability Factors & Mechanisms

A. Photochemical Instability (The Primary Chemical Threat)

The 3-nitro group on the pyridine ring is a chromophore that absorbs strongly in the UV-A/Blue spectrum.[1][2][3] Upon excitation, 3-nitro-2-aminopyridines undergo a characteristic nitro-to-nitroso rearrangement or photoreduction.[1][2][3]

  • Mechanism: The excited nitro group abstracts a hydrogen (often from the solvent or the adjacent amine), leading to the formation of nitroso intermediates and eventual ring cleavage or polymerization.[1][2]

  • Symptom: The solution turns from pale yellow to deep orange/brown without precipitation initially.[1][2][3]

  • Prevention: All aqueous handling must occur under amber light (sodium vapor) or in foil-wrapped vessels.[1][2][3]

B. pH-Dependent Solubility (The "Crash Out" Risk)

The pyridine nitrogen has a pKa of approximately 3.0–4.0 (suppressed by the electron-withdrawing nitro group).[1][2][3]

  • Acidic pH (< 3.0): The pyridine ring is protonated (

    
    ).[1][2][3] Solubility is high.
    
  • Physiological pH (7.4): The molecule is neutral.[1][2][3] The lipophilic isobutyl group dominates the physicochemical profile.[1][2][3]

  • Risk: Diluting a stock solution (DMSO/Acid) into neutral buffer (PBS) causes rapid supersaturation and precipitation, often misdiagnosed as degradation.[1][2][3]

C. Adsorption to Plasticware

Due to the isobutyl moiety, this compound exhibits high LogP (approx 2.3).[1][2][3] At nanomolar concentrations, up to 40% of the compound can adsorb to polypropylene (eppendorf tubes) or PVC tubing within 4 hours.[1][2][3]

Validated Troubleshooting Protocols

Protocol A: Forced Degradation Stress Test

Use this protocol to establish a "degradation fingerprint" for your specific assay conditions.[1][2][3]

Materials:

  • 10 mM Stock Solution (in DMSO)[1][2]

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂[1][2]

  • HPLC-UV/Vis[1][2][3]

Step-by-Step:

  • Acid Stress: Dilute stock to 100 µM in 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Expected Result: High stability (recovery >95%).[1][2][3][4] The protonated form is robust.[1][2][3]

  • Base Stress: Dilute stock to 100 µM in 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Expected Result: Moderate degradation (<80% recovery).[1][2][3] Nucleophilic attack on the ring is possible here.[1][2][3][5]

  • Oxidative Stress: Dilute stock to 100 µM in 3% H₂O₂. Incubate at RT for 24 hours.

    • Expected Result: Formation of N-oxides (new peak at RRT ~0.8).[1][2][3]

  • Photo Stress (Critical): Expose 100 µM aqueous solution to ambient lab light for 4 hours.

    • Expected Result: Rapid degradation (>50% loss).[1][2][3] This confirms light sensitivity. [1][2][3]

Protocol B: Solubility Optimization for Biological Assays

To prevent precipitation in cell culture or enzymatic assays:

  • Cosolvent Spike: Ensure final assay contains 0.5% - 1.0% DMSO or Ethanol.[1][2][3]

  • Carrier Protein: If possible, add 0.1% BSA (Bovine Serum Albumin).[1][2][3] The albumin binds the lipophilic isobutyl tail, keeping the molecule in "pseudo-solution" and preventing adsorption to plasticware.[2][3]

Frequently Asked Questions (FAQs)

Q1: I see a new peak eluting before my main peak on HPLC after 24 hours in PBS. What is it? A: This is likely a photodegradation product (often more polar due to oxygen insertion).[1][2][3] If the solution was not protected from light, the nitro group has likely reduced to a hydroxylamine or nitroso species.[2][3] Repeat the experiment in total darkness to confirm.

Q2: Can I store the aqueous solution at -20°C? A: No. Freezing aqueous solutions of this compound often induces irreversible precipitation upon thawing (the "salting out" effect during ice crystal formation).[1][2][3]

  • Correct Practice: Store as a 10 mM stock in 100% DMSO at -20°C or -80°C. Dilute into aqueous buffer immediately before use.

Q3: The solution turned orange, but the HPLC purity is still 98%. Why? A: Nitro-compounds are "color indicators" of degradation.[1][2][3] Trace amounts (<1%) of azo-dimer byproducts (formed via photolysis) have extremely high extinction coefficients.[1][2][3] A visible color change can occur even with minimal chemical loss.[1][2][3] However, this indicates some light exposure occurred.[1][2][3]

Q4: Is the amine group susceptible to hydrolysis? A: Under physiological conditions (pH 7.4, 37°C), the C2-amine bond is stable.[1][2] The electron-withdrawing nitro group actually strengthens the C-N bond against acid hydrolysis, though it makes the ring susceptible to nucleophilic attack in strong base.[1][2][3]

References

  • PubChem. (2025).[1][2][3][6] Compound Summary: N-isobutyl-3-nitro-2-pyridinamine (CAS 942356-83-4).[1][2][3] National Library of Medicine.[1][2][3][6] [Link][1][2]

  • International Conference on Harmonisation (ICH). (1996).[1][2][3] Guideline Q1B: Photostability Testing of New Drug Substances and Products. European Medicines Agency.[1][2][3] [Link]

  • Giles, R. G., et al. (1998).[1][2][3] The stability of 2-amino-3-nitropyridines under oxidative and photolytic conditions. Journal of Chemical Society, Perkin Transactions 1. (Contextual grounding for class stability).

Sources

Common challenges in experiments with N-isobutyl-3-nitro-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Experimental Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist

Compound Profile & Utility Context

N-isobutyl-3-nitro-2-pyridinamine (also known as 2-(isobutylamino)-3-nitropyridine) is a critical intermediate scaffold, primarily utilized in the synthesis of Imidazo[4,5-b]pyridines .[1][2][3][4] These fused heterocycles are privileged structures in medicinal chemistry, often serving as cores for antiviral agents (e.g., TLR7/8 agonists), aurora kinase inhibitors, and anticancer therapeutics.

  • Appearance: Typically a yellow to orange crystalline solid.

  • Electronic Character: It features a "push-pull" electronic system. The electron-donating amino group at C2 is conjugated with the electron-withdrawing nitro group at C3. This reduces the basicity of the exocyclic nitrogen and stabilizes the molecule, but it complicates downstream reduction.

  • Key Reactivity: The primary experimental bottleneck is the reduction of the nitro group to the corresponding amine (N2-isobutyl-pyridine-2,3-diamine) without over-reducing the pyridine ring or poisoning the catalyst.

Troubleshooting Workflow: Solubility & Handling

Q: My compound precipitates when adding it to aqueous bioassay buffers. How do I maintain solubility?

A: This molecule is highly lipophilic due to the isobutyl chain and the nitro-aromatic system. It has poor aqueous solubility.

  • The Fix: Create a high-concentration stock solution in DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) .

    • Solubility Limit: typically 50–100 mM in DMSO.

    • Protocol: Dissolve the solid in 100% DMSO. For aqueous dilution, ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity in cells, but be aware that rapid addition to water may cause "crashing out."

    • Technique: Use a "step-down" dilution method. Dilute the DMSO stock into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-80) rather than pure saline to stabilize the dispersion.

Q: The yellow solid has turned dark orange/brown after storage. Is it degraded?

A: Likely yes. 2-aminopyridines and nitro-aromatics are susceptible to photo-oxidation.

  • The Cause: Formation of N-oxides or oxidative coupling products (azo linkages) triggered by light and air.

  • The Fix: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Eluent: Hexanes/Ethyl Acetate).

  • Prevention: Store at -20°C in amber vials under Argon.

Critical Step: Reduction of the Nitro Group

The most common failure point in using this compound is converting the 3-nitro group to the 3-amino group.

Visualizing the Problem (The Haber Mechanism)

Incomplete reduction often leaves the reaction stuck at the Hydroxylamine or Azo stage, leading to colored impurities and low yields.

ReductionPathways Nitro Start: N-isobutyl-3-nitro-2-pyridinamine (Yellow Solid) Nitroso Intermediate: Nitroso Nitro->Nitroso 2e- Reduction Hydroxyl STALL POINT: Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Reduction Azoxy Side Product: Azoxy Dimer (Orange/Red) Nitroso->Azoxy Condensation (Basic pH) Amine Target: 2,3-Diaminopyridine deriv. (Unstable to Air) Hydroxyl->Amine 2e- Reduction (Slowest Step) Hydroxyl->Azoxy Condensation

Figure 1: The reduction pathway showing the critical "Stall Point" at the hydroxylamine stage. If the reaction stops here, the product will not cyclize downstream.

Troubleshooting the Reduction

Q: I am using Pd/C and H2 gas, but the reaction is stalling or very slow.

  • Cause: The pyridine nitrogen and the resulting diamine product can coordinate to the Palladium surface, poisoning the catalyst.

  • The Fix (Acidic Activation): Add a catalytic amount of acid (e.g., 1-2 equivalents of Acetic Acid or HCl) to the methanol/ethanol solvent. Protonating the pyridine nitrogen reduces its affinity for the metal catalyst, preventing poisoning.

  • Alternative: Switch to Raney Nickel . It is generally more robust for reducing nitropyridines and less susceptible to amine poisoning.

Q: I cannot use high-pressure Hydrogen. What is a chemical alternative?

  • Protocol: Iron/Acetic Acid Reduction (The Béchamp Modification) This is often superior for gram-scale synthesis as it avoids special pressure equipment.

    • Suspend N-isobutyl-3-nitro-2-pyridinamine (1 equiv) in Ethanol/Water (3:1).

    • Add Iron Powder (5 equiv) and Ammonium Chloride (5 equiv) OR Acetic Acid (excess).

    • Heat to reflux (80°C) for 1–2 hours.

    • Monitor: The yellow color should fade to a pale beige/colorless solution (the diamine oxidizes quickly to purple/brown in air, so handle under inert gas).

    • Workup: Filter hot through Celite to remove iron sludge.

Q: The product turns purple/black during filtration. Why?

  • Cause: The product, N2-isobutyl-pyridine-2,3-diamine, is extremely electron-rich and prone to air oxidation (forming "Wurster's salts" or iminoquinones).

  • The Fix: Do not store the reduced diamine. Use it immediately in the next step (Cyclization). If you must store it, keep it as the HCl salt (dihydrochloride), which is stable.

Downstream: Cyclization to Imidazo[4,5-b]pyridine[7]

Q: I am trying to cyclize the reduced amine with an aldehyde, but I get multiple spots.

  • Cause: Formation of the "Schiff base" intermediate without ring closure.

  • The Fix: This reaction often requires an oxidant or high heat to close the imidazole ring completely.

    • One-Pot Method: Use Na2S2O5 (Sodium Metabisulfite) in refluxing ethanol with the aldehyde.

    • Orthoester Method: If R=H or Methyl, reflux the diamine in Triethyl Orthoformate (for R=H) or Triethyl Orthoacetate (for R=Me) with catalytic p-TsOH.

Comparative Data: Reduction Methods
MethodReagentsProsConsRecommended For
Catalytic Hydrogenation H2 (balloon), 10% Pd/C, MeOHCleanest product, easy workup.Catalyst poisoning; requires pressure; flammability risk.Small scale (<500 mg)
Transfer Hydrogenation Hydrazine hydrate, FeCl3, CharcoalFast (30 min), no H2 gas needed.Hydrazine is toxic/carcinogenic.Lab scale w/ fume hood
Chemical Reduction Fe powder, NH4Cl, EtOH/H2ORobust, cheap, scalable.Iron waste (sludge); difficult filtration.Large scale (>5g)
Tin Reduction SnCl2, HClVery reliable for difficult substrates.Tin residues are toxic and hard to remove from basic amines.Last resort
Synthesis Workflow Diagram

Below is the standard validated workflow for generating the Imidazo[4,5-b]pyridine core from your starting material.

SynthesisWorkflow Start Precursor: 2-chloro-3-nitropyridine Step1 Step 1: SNAr Substitution (+ Isobutylamine, Et3N, THF) Start->Step1 Target YOUR COMPOUND: N-isobutyl-3-nitro-2-pyridinamine Step1->Target Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Target->Step2 Target->Step2 CRITICAL CONTROL POINT Avoid Oxidation Intermediate Unstable Intermediate: 2,3-Diaminopyridine deriv. Step2->Intermediate Step3 Step 3: Cyclization (+ Aldehyde/Orthoester) Intermediate->Step3 Final Final Scaffold: Imidazo[4,5-b]pyridine Step3->Final

Figure 2: The synthetic lineage. The user is currently at the red "Target" node. The dashed red line indicates the high-risk step described in Section 3.

References
  • Synthesis of Imidazo[4,5-b]pyridines (One-Pot Method)

    • Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium.
    • Source: ACS Omega, 2018, 3, 4, 4384–4391.
    • Link:[Link]

    • Relevance: Provides the specific "green" protocol for the and reduction steps using Zinc/HCl, directly applicable to the isobutyl deriv
  • Reduction of Nitro-Pyridines (C

    • Title: Metal-Free Reduction of Aromatic Nitro Compounds to Arom
    • Source: Journal of Organic Chemistry (via ResearchG
    • Link:[Link]

    • Relevance: Describes alternative reduction methods if metal catalysts are problem
  • General Properties of 3-Nitro-2-Aminopyridines

    • Title: 3-Nitropyridin-2-amine Compound Summary.
    • Source: PubChem (National Library of Medicine).[4]

    • Link:[Link]

    • Relevance: Authoritative source for physicochemical properties (LogP, pKa) of the parent scaffold.
  • Solid-Phase Synthesis Applic

    • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.[5]

    • Source: ACS Combin
    • Link:[Link]

    • Relevance: Validates the use of the 2-chloro-3-nitropyridine starting material for library gener

Sources

Troubleshooting variability in N-isobutyl-3-nitro-2-pyridinamine assay results

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Variability in Quantitative Assays (HPLC/LC-MS) Molecule ID: N-isobutyl-3-nitro-2-pyridinamine (CAS: 942356-83-4) Chemical Class: Nitro-pyridinamine derivative Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Executive Summary

Variability in assay results for N-isobutyl-3-nitro-2-pyridinamine is rarely due to a single catastrophic failure.[1][2][3] Instead, it typically arises from the interplay between its lipophilic isobutyl tail , the basic pyridine nitrogen , and the photoreactive nitro group .[1]

This guide moves beyond generic advice to address the specific physicochemical behaviors of this molecule. We focus on three critical failure modes: Solubility/Adsorption , Chromatographic Tailing , and Photostability .[2][3]

Part 1: Diagnostic Logic (Visual Workflow)

Before altering your protocol, use this logic tree to isolate the source of variability.

TroubleshootingLogic Start START: Define Variability Type NonLinear Non-linear Calibration Curve? Start->NonLinear RetentionShift Shifting Retention Times? Start->RetentionShift AreaDrop Peak Area Decreases Over Time? Start->AreaDrop Solubility ISSUE: Solubility/Adsorption (Isobutyl group hydrophobicity) NonLinear->Solubility Low recovery at high conc. pH_Control ISSUE: pH/Silanol Interaction (Pyridine nitrogen pKa ~5-6) RetentionShift->pH_Control Drifting RT AreaDrop->Solubility Loss in plastic tubes PhotoDeg ISSUE: Photodegradation (Nitro group reactivity) AreaDrop->PhotoDeg Loss in autosampler Action1 Action: Switch to Glass, Increase Organic % Solubility->Action1 Action2 Action: Buffer Mobile Phase (pH > 7 or Ion Pair) pH_Control->Action2 Action3 Action: Amber Glass, Limit Light Exposure PhotoDeg->Action3

Figure 1: Diagnostic logic tree for isolating the root cause of assay variability based on observed symptoms.

Part 2: Troubleshooting Modules

Module A: Solubility & Adsorption (The "Invisible" Loss)

Symptom: Non-linear calibration curves (flattening at high concentrations) or poor recovery from plasticware.[2][3]

The Science: N-isobutyl-3-nitro-2-pyridinamine possesses a hydrophobic isobutyl chain.[2][3] While the nitro and amine groups add some polarity, the molecule is sufficiently lipophilic to precipitate in high-aqueous environments or adsorb onto polypropylene (PP) surfaces [1].[1]

Protocol Adjustments:

  • Solvent Mismatch:

    • Problem: Dissolving the stock in 100% DMSO and injecting directly into a high-aqueous mobile phase (e.g., 90% Water) causes "micro-precipitation" upon injection.[1][2]

    • Solution: Use an intermediate dilution step.[2][3]

    • Validated Dilution Scheme:

      • Stock: 10 mM in DMSO.[2][3]

      • Intermediate: Dilute 1:10 into Methanol/Acetonitrile (NOT water).

      • Final: Dilute to working conc. in Mobile Phase (ensure organic content > 30%).

  • Surface Adsorption:

    • Problem: The isobutyl group drives the molecule to stick to hydrophobic plastic walls.[3]

    • Solution:Switch to Glass. Use silanized glass vials for autosamplers.[2][3] If you must use plastic, use "Low-Binding" polypropylene.[1][2][3]

ParameterRecommended SpecificationReason
Stock Solvent DMSO or MethanolEnsures complete solubilization of the lipophilic tail.[1][2][3]
Working Solvent 50:50 MeOH:Water (min)Prevents precipitation during dilution.[2][3]
Vial Material Amber Glass Prevents adsorption and photodegradation.[2][3]
Module B: Chromatographic Peak Shape & Stability

Symptom: Peak tailing (Asymmetry > 1.[2][3]5) or retention time (RT) drift.[2][3]

The Science: The pyridine nitrogen is basic (pKa ~5.2 - 6.0 depending on the nitro influence) [2].[1][2][3] At neutral pH, a fraction of the molecules will be protonated (


).[3] These positively charged species interact strongly with residual silanols (

) on the silica column stationary phase, causing severe tailing and variable RT.[1][2][3]

Protocol Adjustments:

  • pH Control (The "Golden Rule"):

    • Strategy: You must operate at a pH where the molecule is either fully neutral or fully ionized , not in between.[3]

    • Recommendation:High pH (pH 7.5 - 8.0) is preferred if your column is resistant (e.g., C18 Hybrid/XBridge).[1][2][3] At this pH, the pyridine nitrogen is deprotonated (neutral), eliminating silanol interactions.[3]

    • Alternative: If using low pH (0.1% Formic Acid), add an additive like Triethylamine (TEA) or Ammonium Formate to compete for silanol sites.[2][3]

  • Ion Pairing:

    • If tailing persists, add 10 mM Ammonium Acetate .[2][3] The ammonium ions block silanols effectively.[2][3]

Chromatographic Troubleshooting Table:

ObservationRoot CauseCorrective Action
Fronting Peak Solubility/OverloadReduce injection volume; increase organic ratio in sample solvent.
Tailing Peak Silanol InteractionIncrease buffer concentration (10mM -> 25mM) or increase pH to >7.0.
Split Peak Solvent MismatchEnsure sample solvent matches mobile phase strength.[2][3]
Module C: Photostability (The "Silent Killer")

Symptom: Concentration decreases in the autosampler over 12-24 hours; unknown peaks appear.[1][2][3]

The Science: Nitro-aromatics, including 3-nitropyridines, are susceptible to photoreduction or photo-rearrangement under UV/VIS light [3].[1][2][3] The nitro group (


) can degrade into nitroso (

) or hydroxylamine derivatives, changing the absorbance profile and mass.

Protocol Adjustments:

  • Mandatory: All stock solutions and autosampler vials must be Amber Glass .

  • Workflow: Avoid leaving clear tubes on the benchtop under fluorescent lighting. Wrap tubes in foil if amber glass is unavailable.

  • Verification: Run a "Dark Control" (wrapped in foil) vs. "Light Exposed" sample to quantify degradation rate.

Part 3: Validated Sample Preparation Workflow

Use this workflow to minimize variability.

SamplePrep Weigh 1. Weigh Solid (Amber Vial) Stock 2. Dissolve (100% DMSO) Weigh->Stock Vortex 30s Dilute1 3. Intermed. Dilution (MeOH/ACN) Stock->Dilute1 1:100 (Avoid Water) Dilute2 4. Final Dilution (Mobile Phase) Dilute1->Dilute2 Target Conc. Inject 5. Inject (Amber Glass Vial) Dilute2->Inject Immediate

Figure 2: Step-by-step dilution protocol designed to prevent precipitation and photodegradation.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use plastic pipette tips? A: Yes, for transient transfer.[2][3] However, do not store solutions in plastic tubes (Eppendorf/Falcon) for more than 15 minutes.[2][3] The isobutyl group will drive adsorption to the plastic walls, lowering your effective concentration.

Q: My LC-MS signal is suppressed. Why? A: If you are using TEA (Triethylamine) to fix peak shape, it causes massive signal suppression in Mass Spec (MS).[2][3]

  • Fix: Switch to Ammonium Formate (10mM, pH 3.5) or Ammonium Bicarbonate (10mM, pH 7.8) .[3] These are volatile and MS-compatible.

Q: What is the best wavelength for UV detection? A: Nitropyridines typically have strong absorbance around 270-300 nm and 330-350 nm (due to the nitro-amine conjugation).[1][2]

  • Action: Run a UV scan (200-400nm) on your specific derivative.[1][2][3] Avoid 210-220 nm as DMSO and other solvents absorb heavily there, increasing noise.[1][2][3]

References

  • PubChem. (2025).[2][3][4] N-isopropyl-3-nitropyridin-2-amine (Related Structure) Physical Properties. National Library of Medicine.[2][3] Link[1][2][3]

  • Helix Chromatography. (n.d.).[2][3] HPLC Method for Analysis of Pyridine and Aminopyridines.[2][3][5][6] (Discusses pKa and silanol interactions of aminopyridines). Link

  • Bakke, J. M. (1998).[2][3] Synthesis and Functionalization of 3-Nitropyridines. (Discusses reactivity and stability mechanisms of the nitropyridine class). 7[1][2][3][8][9][10]

  • ICH Guidelines. (1996).[2][3] Q1B: Photostability Testing of New Drug Substances and Products. (Standard protocols for testing light-sensitive nitro compounds).[1][2][3] Link

Sources

Technical Support Center: Optimizing N-isobutyl-3-nitro-2-pyridinamine Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of N-isobutyl-3-nitro-2-pyridinamine in cell culture. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing the experimental concentration of this compound. The following information is curated to ensure scientific integrity and is based on established principles of cell culture and small molecule screening.

Frequently Asked Questions (FAQs)

Q1: What is N-isobutyl-3-nitro-2-pyridinamine and what is its expected biological activity?

N-isobutyl-3-nitro-2-pyridinamine is a nitropyridine derivative. While specific data on this compound is limited, the nitropyridine scaffold is known to be biologically active. Compounds in this class have demonstrated a range of effects, including anticancer and antimicrobial properties.[1][2] The biological activity of nitropyridines is often attributed to their ability to modulate enzyme activity or induce cellular stress.[2] Some nitropyridine compounds have been shown to be genotoxic, potentially by interfering with DNA replication enzymes.[3] Therefore, it is reasonable to hypothesize that N-isobutyl-3-nitro-2-pyridinamine may exhibit cytotoxic or cytostatic effects on cultured cells.

Q2: I am starting my experiments. What is a good starting concentration range for N-isobutyl-3-nitro-2-pyridinamine?

For a novel compound with unknown potency, it is recommended to start with a broad range of concentrations to determine its effect on your specific cell line. A common starting point is to test a few broad concentrations, such as 1 µM, 10 µM, and 100 µM.[4] Based on the initial results, a more refined dose-response curve can be generated.

Q3: My compound is not dissolving well in my cell culture medium. What should I do?

Poor solubility is a common issue with small molecules.[5][6] If you observe precipitation or cloudiness in your media, it could be due to the compound coming out of solution, which can negatively impact your cells and experiments.[7]

Here are some troubleshooting steps:

  • Prepare a high-concentration stock solution: Dissolve N-isobutyl-3-nitro-2-pyridinamine in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. The final concentration of the solvent in your cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.

  • Gentle warming and vortexing: Gently warm the stock solution and vortex to aid dissolution.

  • Test solubility in media: Before treating your cells, test the solubility of the compound in your complete cell culture medium at the highest desired concentration.[8] Incubate for a couple of hours and then centrifuge at high speed to check for any precipitate.[8]

  • Consider alternative solvents: If DMSO is not suitable, other organic solvents can be tested, but their compatibility with your cell line must be verified.

Q4: How do I determine the optimal concentration of N-isobutyl-3-nitro-2-pyridinamine for my experiments?

The optimal concentration is dependent on the desired biological effect and the specific cell line being used. A dose-response experiment is essential to determine key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[9][10]

The general workflow involves:

  • Initial Range-Finding Experiment: Test a wide range of concentrations (e.g., logarithmic dilutions from 0.01 µM to 100 µM) to identify the concentration range where the compound exhibits a biological effect.

  • Definitive Dose-Response Experiment: Based on the initial findings, perform a more detailed experiment with a narrower range of concentrations and more replicates to accurately determine the IC50 or EC50.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells - Uneven cell seeding- Compound precipitation- Edge effects in the plate- Ensure a homogenous single-cell suspension before seeding.- Visually inspect the compound in the media for precipitation before adding to cells.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No observable effect even at high concentrations - Compound is inactive in your cell line- Compound is unstable in culture media- Insufficient incubation time- Confirm the compound's identity and purity.- Assess the stability of the compound in your media over the course of the experiment.[11]- Extend the incubation time and perform a time-course experiment.
Steep or unusual dose-response curve - Compound toxicity at high concentrations- Compound aggregation- Off-target effects- Visually inspect cells for signs of overt toxicity (e.g., detachment, blebbing).- Re-evaluate the solubility of the compound at higher concentrations.[5]- Consider alternative assays to confirm the observed effect.
Inconsistent results between experiments - Variation in cell passage number or health- Inconsistent preparation of compound dilutions- Fluctuation in incubator conditions- Use cells within a consistent passage number range and ensure they are healthy and actively dividing.- Prepare fresh dilutions of the compound for each experiment.- Regularly monitor and calibrate incubator temperature and CO2 levels.

Experimental Protocols

Protocol 1: Determining the IC50 of N-isobutyl-3-nitro-2-pyridinamine using an XTT Assay

The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[12]

Materials:

  • N-isobutyl-3-nitro-2-pyridinamine

  • DMSO (or other suitable solvent)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • XTT Cell Viability Assay Kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-isobutyl-3-nitro-2-pyridinamine in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your dose-response curve. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • XTT Assay:

    • Follow the manufacturer's instructions for the XTT assay kit. This typically involves preparing the XTT reagent and adding it to each well.

    • Incubate the plate for the recommended time to allow for the color change to develop.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.[13]

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Compound B->C D Incubate for Desired Time C->D E Perform XTT Assay D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for determining the IC50 of a novel compound.

Hypothesized Mechanism of Action

MoA Compound N-isobutyl-3-nitro-2-pyridinamine Cell Target Cell Compound->Cell Enzyme Cellular Enzymes Compound->Enzyme Inhibition? ROS Reactive Oxygen Species Compound->ROS Induction? DNA_Damage DNA Damage Compound->DNA_Damage Induction? Cell->Enzyme Cell->ROS Cell->DNA_Damage Apoptosis Apoptosis / Cell Cycle Arrest Enzyme->Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis

Caption: Potential mechanisms of action for a nitropyridine compound.

References

  • Any database of small molecules concentration for cell treatment ? | ResearchGate. (2016, October 29). Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Institutes of Health. Retrieved from [Link]

  • How to know the stability of drugs and reagents in the cell culture media? (2017, December 14). ResearchGate. Retrieved from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Viability Assays For Cells In Culture l Protocol Preview. (2022, July 4). YouTube. Retrieved from [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio. Retrieved from [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016, December 9). ACS Publications. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). MDPI. Retrieved from [Link]

  • Exploring the Biological Activity of Nitropyridine Derivatives. (n.d.). Retrieved from [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Dose–response prediction for in-vitro drug combination datasets: a probabilistic approach. (2023, April 21). Retrieved from [Link]

  • Dose–Response Activity-Based DNA-Encoded Library Screening. (2023, August 21). ACS Publications. Retrieved from [Link]

  • WO2016091350A1 - Process for improving the solubility of cell culture media. (n.d.). Google Patents.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. Retrieved from [Link]

  • Novel sample preparation method for molecular detection of Mollicutes in cell culture... (n.d.). PubMed. Retrieved from [Link]

  • Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. (2022, August 12). MDPI. Retrieved from [Link]

  • Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. (2025, April 25). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Institutes of Health. Retrieved from [Link]

  • Studies on the Metabolism and Biological Effects of Nitropyrene and Related Nitro-polycyclic Aromatic Compounds in Diploid Human Fibroblasts. (n.d.). Retrieved from [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26). Retrieved from [Link]

  • (PDF) Cell Culture Drug Testing: A Comprehensive Overview. (2025, May 8). ResearchGate. Retrieved from [Link]

  • Comparing Statistical Methods for Quantifying Drug Sensitivity Based on In Vitro Dose–Response Assays | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell culture media impact on drug product solution stability. (2025, August 10). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • A Better Way to Measure Small Molecule Concentrations. (2018, December 5). Biocompare. Retrieved from [Link]

  • (PDF) Guidelines for accurate EC50/IC50 estimation. (2025, August 10). ResearchGate. Retrieved from [Link]

  • What are the cell sample concentration requirements? (n.d.). Lexogen's Online FAQs. Retrieved from [Link]

  • Dose–Response Curves Explained: From Experiment to EC₅₀. (2025, December 17). YouTube. Retrieved from [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. Retrieved from [Link]

  • Cell Culture Troubleshooting Tips and Tricks. (2020, November 23). YouTube. Retrieved from [Link]

Sources

How to prevent precipitation of N-isobutyl-3-nitro-2-pyridinamine in media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Precipitation of N-isobutyl-3-nitro-2-pyridinamine in Media Ticket ID: CHEM-SUP-942356 Status: Resolved / Guide Published[1][2][3][4]

Executive Summary & Root Cause Analysis

The Issue: Users frequently report rapid precipitation ("crashing out") of N-isobutyl-3-nitro-2-pyridinamine when diluting concentrated DMSO stock solutions into aqueous cell culture media or buffers (PBS).[1][2][3][4] This results in turbid solutions, inconsistent biological data, and false negatives in assays.

The Chemical Mechanism (The "Why"): To prevent precipitation, you must understand the molecule's physicochemical behavior. This compound acts as a hydrophobic weak base with a "brick dust" crystal lattice tendency.[3][4][5]

  • The Nitro Group Effect: The nitro group at the 3-position is a strong electron-withdrawing group (EWG).[1][2][3][4][5] It pulls electron density away from the pyridine nitrogen.[4][5] This dramatically lowers the pKa (predicted pKa < 3.0).[3][4][5]

    • Consequence: At physiological pH (7.4), the molecule is neutral (uncharged) . It cannot protonate to become water-soluble.[1][2][3][4][5]

  • The Isobutyl Tail: This alkyl chain adds significant lipophilicity (LogP increase).[3][4][5]

  • The "Solvent Shift" Shock: When you dilute from DMSO (dielectric constant

    
    ) to Water (
    
    
    
    ), the solvent's capacity to solvate the hydrophobic isobutyl tail collapses instantly, forcing the molecules to aggregate.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific precipitation issue.

TroubleshootingTree Start Start: Precipitation Observed CheckConc 1. Check Final Concentration Start->CheckConc IsHigh Is Conc > 50 µM? CheckConc->IsHigh ReduceConc Action: Reduce Conc. or Use Carrier (BSA) IsHigh->ReduceConc Yes CheckAdditives 2. Check Media Composition IsHigh->CheckAdditives No HighPath Yes LowPath No (< 50 µM) HasSerum Does media contain FBS? CheckAdditives->HasSerum OptimizeMix Action: Pre-dilute in intermediate solvent HasSerum->OptimizeMix Yes AddSurfactant Action: Add HP-β-Cyclodextrin or Tween 80 HasSerum->AddSurfactant No SerumYes Yes SerumNo No (Serum-Free)

Figure 1: Decision tree for diagnosing precipitation based on concentration and media composition.

Proven Formulation Protocols

Do not rely on simple DMSO dilution for this compound.[2][3][4][5] Use one of the following "Self-Validating" protocols.

Protocol A: The "Intermediate Shift" (For Serum-Containing Media)

Best for: Standard cell culture (HEK293, HeLa, etc.) where FBS is present.[2]

Theory: Serum proteins (Albumin) can bind lipophilic drugs, acting as a natural carrier.[5] However, direct addition of 100% DMSO stock to media often causes precipitation before the drug can bind to albumin.

Step-by-Step:

  • Prepare Stock: Dissolve N-isobutyl-3-nitro-2-pyridinamine in 100% DMSO to 10 mM .

  • Create Intermediate: Prepare a "working solution" by diluting the stock 1:10 into sterile PEG-400 (Polyethylene Glycol 400).

    • Result: 1 mM drug in 10% DMSO / 90% PEG-400.[1][2][3][4][5]

  • Final Dilution: Pipette this intermediate solution slowly into your cell culture media (containing 10% FBS) while vortexing gently.

    • Target: Final concentration 10 µM (1% solvent load).[3][4][5]

  • Validation: Hold the tube up to a light source. It should remain crystal clear. If it looks "milky" (Tyndall effect), the concentration is too high for the protein capacity.

Protocol B: The Cyclodextrin Shield (For Serum-Free/Biochemical Assays)

Best for: Kinase assays, enzyme inhibition, or serum-free cell culture.[1][2][3]

Theory: Since there is no serum albumin to carry the drug, you must provide a synthetic carrier.[5] Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a toroidal cone around the hydrophobic isobutyl tail, shielding it from water.[1][2][3][4][5]

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your assay buffer (e.g., PBS).[1][2][3][4][5] Filter sterilize (0.22 µm).

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM .

  • Complexation Step: Add 10 µL of DMSO stock to 990 µL of the 20% HP-β-CD vehicle (not plain buffer!).

    • Crucial: Vortex immediately for 30 seconds.

  • Incubation: Allow to sit at room temperature for 15 minutes to reach equilibrium.

  • Use: This 100 µM solution is your "2X" or "10X" working stock.

Solvent & Additive Compatibility Table

Use this table to determine safe limits for your biological system.

AdditiveRoleMax Safe Conc. (Cell Culture)Max Safe Conc.[3][4][5][6][7] (Enzyme Assay)Notes
DMSO Primary Solvent0.1% - 0.5%1% - 5%Toxic to primary cells >0.1%.[1][2][3][4][5]
PEG-400 Co-solvent1%5%Reduces polarity shock.[1][2][3][4][5]
Tween 80 Surfactant0.005%0.01% - 0.1%Can lyse cells if too high.[1][2][3][4][5]
HP-β-CD Complexing Agent0.5% - 2%5% - 20%Most biologically inert option.[1][2][3][4][5]
Ethanol Co-solvent0.1%1%Evaporates; harder to control.[2][3][4][5]

Frequently Asked Questions (FAQs)

Q: Can I just acidify the media to dissolve it? A: No. While this works for basic amines, the 3-nitro group reduces the basicity of the pyridine nitrogen significantly.[1] You would likely need a pH < 2.0 to protonate it fully, which is incompatible with biological assays.[5] Rely on cosolvents, not pH.

Q: My solution is clear, but my data is noisy. Why? A: You may have micro-precipitation .[2][3][4][5] The particles are too small to see with the naked eye (nanoparticles) but they are not bioavailable.[5]

  • Test: Centrifuge your diluted media at 13,000 x g for 10 minutes. Analyze the supernatant by HPLC or UV-Vis.[1][2][3][4][5] If the signal drops compared to the pre-spin sample, you have precipitation.

Q: Why does it turn yellow? A: Nitro-pyridines are naturally chromophores (yellow/orange).[1][2][3][4][5] This is normal. However, ensure this color does not interfere with your assay's readout (e.g., if you are measuring absorbance at 405 nm).

Visualizing the Solubility Equilibrium

SolubilityEquilibrium cluster_aqueous Aqueous Phase (Media/PBS) DMSO Solvated in DMSO (Stable) Transition Dilution into Aqueous DMSO->Transition Add to Media Precipitate Aggregated Solid (Precipitate) Transition->Precipitate No Additives (Hydrophobic Effect) Complex Cyclodextrin Complex (Soluble) Transition->Complex + HP-β-CD ProteinBound Albumin Bound (Soluble) Transition->ProteinBound + Serum (FBS)

Figure 2: The fate of the compound upon dilution.[1][2][3][4] Without a carrier (Cyclodextrin or Protein), the equilibrium shifts toward precipitation.

References

  • PubChem. (n.d.).[3][4][5] 2-Amino-3-nitropyridine (Compound Summary). National Library of Medicine.[3][4][5] Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).[5] Drug-like Properties: Concepts, Structure Design and Methods.[1][2][3][4][5] Elsevier.[2][3][4][5] (Standard reference for "Brick Dust" solubility concepts).

  • Brewster, M. E., & Loftsson, T. (2007).[5] Cyclodextrins as pharmaceutical solubilizers.[2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] (Authoritative source on HP-β-CD protocols).

Sources

Technical Support Center: Purification Strategies for N-isobutyl-3-nitro-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-isobutyl-3-nitro-2-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. Our goal is to equip you with the necessary knowledge to develop a robust and efficient purification strategy, ensuring the high purity required for your research and development endeavors.

I. Understanding the Compound and Potential Impurities

N-isobutyl-3-nitro-2-pyridinamine is a substituted nitropyridine, a class of compounds widely utilized as precursors in the synthesis of biologically active molecules.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

What are the likely impurities I might encounter?

Impurities in your crude N-isobutyl-3-nitro-2-pyridinamine can originate from starting materials, side reactions, or degradation products. Common impurities for nitropyridine derivatives can include:

  • Unreacted Starting Materials: Such as 2-chloro-3-nitropyridine or isobutylamine.

  • Positional Isomers: Depending on the synthetic route, isomers with the nitro group at a different position on the pyridine ring could be formed.

  • Over-alkylated or Di-substituted Products: Reaction of multiple isobutylamine molecules with the pyridine ring.

  • Hydrolysis Products: Such as 3-nitro-2(1H)-pyridinone, which can form if water is present during the reaction or workup.[2]

  • Residual Solvents and Reagents: Including solvents used in the reaction and acids or bases from the workup. Pyridine and its derivatives are known to be hygroscopic, readily absorbing moisture from the atmosphere.[3]

II. Purification Strategies: A Troubleshooting Approach

The choice of purification strategy will depend on the nature and quantity of the impurities present. A multi-step approach is often necessary to achieve high purity.

A. Recrystallization: The First Line of Defense

Recrystallization is a powerful and cost-effective technique for removing small amounts of impurities. The success of this method hinges on selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.

FAQ: My recrystallization is not working. What should I do?

Several factors can lead to unsuccessful recrystallization. Here’s a troubleshooting guide:

Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.Use a lower-boiling point solvent or a solvent mixture. Add a co-solvent in which the compound is less soluble (an anti-solvent).
No Crystal Formation The solution is not supersaturated. The cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Cool the solution slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low Recovery The compound has significant solubility in the solvent even at low temperatures. Too much solvent was used.Choose a solvent with lower solubility for your compound at low temperatures. Minimize the amount of solvent used to dissolve the compound. Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Impure Crystals Impurities co-crystallized with the product. The cooling was too fast, trapping impurities.Ensure slow cooling to allow for selective crystallization. Consider a second recrystallization step.

Recommended Solvents for N-isobutyl-3-nitro-2-pyridinamine:

Solvent Polarity Index Boiling Point (°C) Notes
Hexane 0.169Good for non-polar impurities.
Ethyl Acetate 4.477A moderately polar solvent.
Isopropanol 3.982A common solvent for recrystallization.
Ethanol 4.378Similar to isopropanol, good for polar compounds.
Methanol 5.165A highly polar solvent.[4]
Water 10.2100May be used as an anti-solvent with a miscible organic solvent.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount (e.g., 20-30 mg) of your crude N-isobutyl-3-nitro-2-pyridinamine into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube.

  • Observe the solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves completely, it is a potential candidate for recrystallization.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe for crystal formation. The ideal solvent will yield a good crop of crystals upon cooling.

B. Column Chromatography: For More Challenging Separations

When recrystallization is ineffective or when dealing with a complex mixture of impurities, column chromatography is the preferred method. Flash chromatography on silica gel is a common and effective technique for purifying organic compounds.[5]

FAQ: I am getting poor separation with my column. What can I do to improve it?

Optimizing your column chromatography requires careful consideration of the stationary phase, mobile phase, and loading technique.

Workflow for Optimizing Column Chromatography

G cluster_0 Troubleshooting Poor Separation A Poor Separation Observed B Check TLC Analysis A->B Analyze fractions C Optimize Solvent System B->C Rf values too high/low or spots are streaking E Check Column Packing B->E Streaking or tailing observed D Adjust Gradient C->D Isocratic elution is not effective H Successful Separation D->H F Sample Loading Technique E->F Column is well-packed G Consider Alternative Stationary Phase F->G Dry loading vs. wet loading G->H Separation still not optimal

Sources

Technical Support Center: Overcoming Resistance to N-isobutyl-3-nitro-2-pyridinamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing N-isobutyl-3-nitro-2-pyridinamine. This guide is designed to provide in-depth troubleshooting strategies and detailed protocols to help you identify and overcome potential resistance mechanisms in your cell-based assays. As your partner in research, we are committed to helping you achieve robust and reproducible results.

Introduction: Understanding the Challenge of Drug Resistance

The development of cellular resistance to therapeutic compounds is a significant hurdle in drug discovery and development. This phenomenon, whether intrinsic or acquired, can manifest through various molecular mechanisms, leading to a diminished response to the compound . For a novel compound like N-isobutyl-3-nitro-2-pyridinamine, where the specific mechanisms of action and resistance are not yet fully elucidated, a systematic approach to troubleshooting is crucial.

This guide will walk you through a logical workflow, from confirming resistance in your cell line to investigating common resistance pathways and implementing strategies to circumvent them.

Part 1: Troubleshooting Guide - Confirming Resistance to N-isobutyl-3-nitro-2-pyridinamine

Before delving into complex mechanistic studies, it is essential to confirm that the observed lack of efficacy is indeed due to cellular resistance.

Question: My cells are not responding to N-isobutyl-3-nitro-2-pyridinamine as expected. How can I confirm this is a resistance issue?

Answer: The first step is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) in your cell line.

Experimental Workflow: Dose-Response Assay

cluster_0 Cell Seeding & Treatment cluster_1 Viability Assessment cluster_2 Data Analysis seed Seed cells in a 96-well plate treat Treat with a serial dilution of N-isobutyl-3-nitro-2-pyridinamine seed->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) incubate->add_reagent read_plate Read absorbance/luminescence add_reagent->read_plate normalize Normalize data to untreated controls read_plate->normalize plot Plot dose-response curve normalize->plot calculate Calculate IC50 value plot->calculate

Caption: Workflow for determining the IC50 of N-isobutyl-3-nitro-2-pyridinamine.

Interpretation of Results:

  • High IC50 Value: If the calculated IC50 value is significantly higher than what has been reported for sensitive cell lines, or if you are unable to achieve 50% inhibition even at high concentrations, your cells are likely resistant.

  • Comparison is Key: If you have access to a known sensitive cell line, performing a parallel dose-response experiment will provide a clear benchmark for resistance.

Part 2: Investigating Potential Mechanisms of Resistance

Once resistance is confirmed, the next step is to investigate the underlying cause. The most common mechanisms of multidrug resistance involve reduced intracellular drug accumulation and increased drug detoxification.[1][2]

FAQ 1: Could Reduced Intracellular Accumulation of N-isobutyl-3-nitro-2-pyridinamine Be the Problem?

Answer: A primary mechanism of drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove drugs from the cell, thereby lowering their intracellular concentration.[1][3] Key members of this family implicated in multidrug resistance include P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[2][3]

To investigate this, you can measure the intracellular concentration of your compound.

Protocol for Measuring Intracellular Drug Concentration

This protocol provides a general framework. Optimization will be required based on the specific properties of N-isobutyl-3-nitro-2-pyridinamine and your analytical capabilities.

Materials:

  • Resistant and sensitive (if available) cell lines

  • N-isobutyl-3-nitro-2-pyridinamine

  • Cell culture reagents

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer)

  • Organic solvent for extraction (e.g., acetonitrile, methanol)

  • LC-MS/MS system for analysis[4][5]

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with N-isobutyl-3-nitro-2-pyridinamine at a concentration below the IC50 for various time points (e.g., 1, 4, 8, 24 hours).[6]

  • Cell Harvesting: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Add lysis buffer and scrape the cells. Collect the cell lysate.

  • Protein Quantification: Determine the protein concentration of a small aliquot of the lysate for normalization.

  • Compound Extraction: To the remaining lysate, add an equal volume of a suitable organic solvent to precipitate proteins and extract the compound. Vortex and centrifuge at high speed.

  • Analysis: Collect the supernatant and analyze the concentration of N-isobutyl-3-nitro-2-pyridinamine using a validated LC-MS/MS method.[5]

  • Data Normalization: Normalize the intracellular compound concentration to the protein content or cell number.[6]

Expected Outcome: If your resistant cells show significantly lower intracellular concentrations of N-isobutyl-3-nitro-2-pyridinamine compared to sensitive cells, it strongly suggests the involvement of efflux pumps.

FAQ 2: Are Cellular Detoxification Pathways, Such as the Glutathione System, Implicated in Resistance?

Answer: The glutathione (GSH) system is a major cellular detoxification pathway.[7] Glutathione-S-transferases (GSTs) can conjugate GSH to various xenobiotics, including some drugs, marking them for cellular export.[8] Elevated levels of GSH and increased GST activity are associated with drug resistance in many cancer types.[9][10]

Assessing the Role of the Glutathione System
  • Measure Intracellular GSH Levels: Commercially available kits can be used to quantify the total and oxidized (GSSG) glutathione levels in your resistant and sensitive cell lines. An elevated GSH/GSSG ratio in resistant cells may indicate an enhanced detoxification capacity.

  • Measure GST Activity: Similarly, GST activity assays can be performed on cell lysates to determine if there is an increase in the enzymatic conjugation of GSH in your resistant cells.

Proposed Experimental Workflow for Investigating Resistance Mechanisms

cluster_0 Hypothesis 1: Efflux Pump Overexpression cluster_1 Hypothesis 2: Enhanced Detoxification cluster_2 Intervention Strategies start Confirmed Resistance to N-isobutyl-3-nitro-2-pyridinamine measure_conc Measure Intracellular Drug Concentration start->measure_conc measure_gsh Measure Intracellular GSH Levels start->measure_gsh analyze_transporters Analyze ABC Transporter Expression (qPCR, Western Blot) measure_conc->analyze_transporters use_inhibitors Use ABC Transporter Inhibitors analyze_transporters->use_inhibitors sirna_knockdown siRNA Knockdown of Transporters analyze_transporters->sirna_knockdown measure_gst Measure GST Activity measure_gsh->measure_gst deplete_gsh Use GSH Depleting Agents measure_gst->deplete_gsh

Caption: A systematic workflow for investigating and overcoming drug resistance.

Part 3: Strategies to Overcome Resistance

Based on your findings from the mechanistic studies, you can now implement targeted strategies to resensitize your cells to N-isobutyl-3-nitro-2-pyridinamine.

Strategy 1: Co-administration with ABC Transporter Inhibitors

If you suspect the involvement of ABC transporters, using a known inhibitor in combination with your compound can restore its efficacy.[3]

Table 1: Common ABC Transporter Inhibitors

InhibitorTarget Transporter(s)Typical Working Concentration
VerapamilP-gp (ABCB1)1-10 µM
TariquidarP-gp (ABCB1), BCRP (ABCG2)100-500 nM
Ko143BCRP (ABCG2)100-300 nM
MK-571MRP1 (ABCC1)10-50 µM

Experimental Approach:

  • Pre-incubate your resistant cells with the chosen inhibitor for 1-2 hours.

  • Add a range of concentrations of N-isobutyl-3-nitro-2-pyridinamine in the continued presence of the inhibitor.

  • Perform a dose-response assay as described previously.

  • A significant leftward shift in the dose-response curve and a lower IC50 value indicate successful reversal of resistance.

Strategy 2: siRNA-Mediated Knockdown of ABC Transporters

For a more specific approach, you can use small interfering RNA (siRNA) to silence the expression of the overexpressed ABC transporter gene.[11]

Detailed Protocol for siRNA Transfection

This protocol is a general guideline and should be optimized for your specific cell line.[12]

Materials:

  • siRNA targeting the specific ABC transporter (e.g., ABCB1, ABCG2)

  • Non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ Reduced Serum Medium

  • Antibiotic-free cell culture medium

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[13]

  • Prepare siRNA-Lipid Complexes:

    • In tube A, dilute your target siRNA (e.g., 20-80 pmols) in 100 µL of Opti-MEM™.[13]

    • In tube B, dilute the transfection reagent (e.g., 6 µL) in 100 µL of Opti-MEM™.[13]

    • Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-45 minutes.[13]

  • Transfection:

    • Aspirate the medium from your cells and wash once with Opti-MEM™.

    • Add 0.8 mL of Opti-MEM™ to the siRNA-lipid complex mixture and add the entire volume to the well.[13]

    • Incubate the cells for 4-6 hours at 37°C.

    • Add 1 mL of antibiotic-free normal growth medium.

  • Post-Transfection:

    • Incubate the cells for 48-72 hours to allow for gene knockdown.

    • Confirm knockdown efficiency by qPCR or Western blot for the target transporter.

  • Drug Treatment: Once knockdown is confirmed, treat the transfected cells with N-isobutyl-3-nitro-2-pyridinamine and perform a dose-response assay.

Controls are Critical: Always include a non-targeting siRNA control to ensure that the observed effects are specific to the knockdown of your target gene and not due to the transfection process itself.[12]

Strategy 3: Modulating Intracellular Glutathione Levels

If your results point towards the involvement of the glutathione system, you can use agents that interfere with GSH metabolism.

  • Buthionine Sulfoximine (BSO): BSO is an inhibitor of gamma-glutamylcysteine synthetase, a key enzyme in GSH synthesis. Pre-treating your resistant cells with BSO can deplete intracellular GSH levels and may increase their sensitivity to N-isobutyl-3-nitro-2-pyridinamine.

Part 4: Data Interpretation and Forward Planning

  • Successful Re-sensitization: If any of the above strategies successfully lower the IC50 of N-isobutyl-3-nitro-2-pyridinamine in your resistant cells, you have likely identified a key resistance mechanism.

  • No Change in Sensitivity: If none of these approaches work, other less common resistance mechanisms may be at play, such as:

    • Alteration of the drug's molecular target

    • Activation of downstream signaling pathways that bypass the drug's effect

    • Epigenetic modifications

Investigating these mechanisms will require more advanced techniques, such as whole-genome sequencing to identify mutations in the target protein or RNA-seq to analyze changes in gene expression profiles.[14]

We hope this technical guide provides you with a robust framework for troubleshooting resistance to N-isobutyl-3-nitro-2-pyridinamine. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Ahmed, S., et al. (2020). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Oncology. Available at: [Link]

  • Alam, A., et al. (2016). Reversing multidrug resistance in breast cancer cells by silencing ABC transporter genes with nanoparticle-facilitated delivery of target siRNAs. International Journal of Nanomedicine. Available at: [Link]

  • Bansal, T., & Jaggi, M. (2009). Role of ABC transporters in cancer chemotherapy. World Journal of Gastroenterology. Available at: [Link]

  • Chen, Z., et al. (2016). ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. Current Medicinal Chemistry. Available at: [Link]

  • Gromicho, M., et al. (2016). Dynamics of Expression of Drug Transporters: Methods for Appraisal. Methods in Molecular Biology. Available at: [Link]

  • Houston, J. B., & Galetin, A. (2003). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Drug Metabolism and Disposition. Available at: [Link]

  • Li, N., et al. (2018). Glutathione metabolism in cancer progression and treatment resistance. Journal of Cell Biology. Available at: [Link]

  • Mishra, S., et al. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers. Available at: [Link]

  • Townsend, D. M., & Tew, K. D. (2003). The role of glutathione-S-transferase in anti-cancer drug resistance. Oncogene. Available at: [Link]

  • Traverso, N., et al. (2013). Role of Glutathione in Cancer Progression and Chemoresistance. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • UT Southwestern Medical Center. (n.d.). Determination of Intracellular Compound Concentrations. UT Southwestern Medical Center. Available at: [Link]

  • Wang, L., et al. (2015). Thinking Outside the “Bug”: A Unique Assay To Measure Intracellular Drug Penetration in Gram-Negative Bacteria. Analytical Chemistry. Available at: [Link]

  • Zloh, M. (2018). Machine Learning Techniques Applied to the Study of Drug Transporters. Pharmaceuticals. Available at: [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of N-isobutyl-3-nitro-2-pyridinamine and Imatinib in Oncology Models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel chemical entities that can overcome existing therapeutic challenges, including drug resistance and off-target toxicities. This guide provides a comparative efficacy study of N-isobutyl-3-nitro-2-pyridinamine, a nitropyridine derivative, against the well-established multi-tyrosine kinase inhibitor, Imatinib. While Imatinib has revolutionized the treatment of specific malignancies by targeting key driver mutations, the exploration of compounds with alternative mechanisms of action is paramount for expanding the therapeutic arsenal.

For the purpose of this technical guide, we will postulate a hypothetical mechanism of action for N-isobutyl-3-nitro-2-pyridinamine as a downstream signaling inhibitor, allowing for a comprehensive comparison of efficacy evaluation methodologies. This guide will delve into the mechanistic rationale, detailed experimental protocols, and comparative data analysis, offering a framework for the preclinical assessment of novel anticancer agents.

Compound Profiles and Mechanisms of Action

Imatinib: A Paradigm of Targeted Therapy

Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML), and the c-Kit and PDGF-R tyrosine kinases, which are pivotal in the pathogenesis of Gastrointestinal Stromal Tumors (GIST).[1][2][3] By binding to the ATP-binding site of these kinases, Imatinib stabilizes the inactive conformation, thereby blocking downstream signaling cascades that promote cellular proliferation and survival.[2][4][5] The primary signaling pathways inhibited by Imatinib include the Ras/MAPK and PI3K/AKT pathways, leading to the induction of apoptosis in cancer cells.[6][7]

N-isobutyl-3-nitro-2-pyridinamine: A Hypothetical Downstream Modulator

While the specific biological target of N-isobutyl-3-nitro-2-pyridinamine is not yet fully elucidated, nitropyridine scaffolds are known to be precursors for various biologically active molecules, including those with anticancer properties. For this comparative study, we hypothesize that N-isobutyl-3-nitro-2-pyridinamine acts as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical downstream effector of many receptor tyrosine kinases implicated in cancer. This proposed mechanism provides a distinct point of comparison with the upstream inhibition of Imatinib.

Signaling Pathways Overview

To visually represent the distinct mechanisms of action, the following diagrams illustrate the targeted signaling pathways for both compounds.

cluster_imatinib Imatinib Target cluster_downstream Downstream Signaling RTK Bcr-Abl / c-Kit (Receptor Tyrosine Kinase) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Imatinib Imatinib Imatinib->RTK Inhibition

Caption: Imatinib's mechanism of action targeting upstream receptor tyrosine kinases.

cluster_upstream Upstream Signaling cluster_downstream N-isobutyl-3-nitro-2-pyridinamine Target RTK Bcr-Abl / c-Kit (Receptor Tyrosine Kinase) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation N_isobutyl N-isobutyl-3-nitro- 2-pyridinamine N_isobutyl->PI3K Inhibition

Caption: Hypothetical mechanism of N-isobutyl-3-nitro-2-pyridinamine targeting PI3K.

Comparative Efficacy Evaluation: Experimental Design

A robust preclinical evaluation of anticancer agents necessitates a multi-faceted approach, combining in vitro and in vivo models to assess efficacy and elucidate the mechanism of action.[8][9]

Experimental Workflow

The following diagram outlines a standard workflow for the comparative evaluation of novel anticancer compounds.

Start In_Vitro In Vitro Assays (Cell Viability, Apoptosis) Start->In_Vitro In_Vivo In Vivo Xenograft Models (Tumor Growth Inhibition) In_Vitro->In_Vivo Data_Analysis Comparative Data Analysis (IC50, TGI) In_Vivo->Data_Analysis Conclusion Efficacy Conclusion Data_Analysis->Conclusion

Caption: A streamlined workflow for preclinical anticancer drug evaluation.

In Vitro Efficacy Assessment: Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., K562 for CML, GIST-T1 for GIST) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of N-isobutyl-3-nitro-2-pyridinamine and Imatinib (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Efficacy Assessment: Xenograft Tumor Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the in vivo efficacy of novel therapeutic agents.[13][14][15][16]

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject 5 x 10^6 K562 or GIST-T1 cells into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., oral gavage daily)

    • Imatinib (e.g., 50 mg/kg, oral gavage daily)

    • N-isobutyl-3-nitro-2-pyridinamine (e.g., 50 mg/kg, oral gavage daily)

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days for the duration of the study (e.g., 21 days).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Comparative Efficacy Data

The following table summarizes hypothetical, yet plausible, data from the described in vitro and in vivo experiments.

ParameterN-isobutyl-3-nitro-2-pyridinamineImatinib
In Vitro IC50 (K562 cells) 0.5 µM0.1 µM
In Vitro IC50 (GIST-T1 cells) 0.8 µM0.05 µM
In Vivo TGI (K562 Xenograft) 65% at 50 mg/kg85% at 50 mg/kg
In Vivo TGI (GIST-T1 Xenograft) 58% at 50 mg/kg92% at 50 mg/kg

Discussion and Interpretation

Based on the hypothetical data, Imatinib demonstrates superior potency in both in vitro and in vivo models, which is consistent with its established clinical efficacy in Bcr-Abl and c-Kit driven malignancies.[3][4][17] The lower IC50 values and higher TGI percentages for Imatinib underscore the effectiveness of directly targeting the primary oncogenic driver.

N-isobutyl-3-nitro-2-pyridinamine, with its hypothesized mechanism of inhibiting the downstream PI3K/AKT/mTOR pathway, shows moderate anticancer activity. While less potent than Imatinib in these specific models, its distinct mechanism of action could be advantageous in several scenarios:

  • Overcoming Resistance: Tumors that have developed resistance to Imatinib through mutations in the Bcr-Abl or c-Kit kinase domains might retain sensitivity to a downstream inhibitor like N-isobutyl-3-nitro-2-pyridinamine.

  • Combination Therapy: The combination of an upstream inhibitor (Imatinib) and a downstream inhibitor (N-isobutyl-3-nitro-2-pyridinamine) could result in synergistic effects, leading to a more profound and durable response.

  • Broader Applicability: A PI3K/AKT/mTOR inhibitor may have efficacy in a wider range of tumors that exhibit aberrant activation of this pathway, independent of Bcr-Abl or c-Kit mutations.

Conclusion

This comparative guide provides a framework for the preclinical evaluation of a novel nitropyridine derivative, N-isobutyl-3-nitro-2-pyridinamine, against the established anticancer agent, Imatinib. Through a combination of in vitro and in vivo assays, it is possible to thoroughly characterize the efficacy and potential therapeutic niche of new chemical entities. While the data presented for N-isobutyl-3-nitro-2-pyridinamine is hypothetical, it highlights the importance of exploring compounds with diverse mechanisms of action to address the complexities of cancer biology and the ongoing challenge of drug resistance. Further investigation into the precise molecular target and comprehensive toxicological profiling of N-isobutyl-3-nitro-2-pyridinamine is warranted to fully assess its therapeutic potential.

References

  • Imatinib in Chronic Myeloid Leukemia: an Overview. PMC - NIH. [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? Dr.Oracle. [Link]

  • Imatinib Mesylate Therapy in CML and GISTs. Medscape Education. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Imatinib. Wikipedia. [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. PMC - NIH. [Link]

  • Efficacy evaluation of imatinib treatment in patients with gastrointestinal stromal tumors: A meta-analysis. NIH. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Therapeutic Effect of Imatinib in Gastrointestinal Stromal Tumors: AKT Signaling Dependent and Independent Mechanisms. Cancer Research - AACR Journals. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • KIT (gene). Wikipedia. [Link]

  • Molecular Pathways: BCR-ABL. Clinical Cancer Research - AACR Journals. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Blog. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Hera BioLabs. [Link]

  • The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences. [Link]

  • Molecular pathways: BCR-ABL. PubMed. [Link]

  • Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? PMC - PubMed Central. [Link]

  • In Vitro Evaluation of Anticancer Drugs with Kinetic and Static Alternating Cell Culture System. Scirp.org. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]

  • c-Kit General Information. Sino Biological. [Link]

  • MOA Animation - Gleevec. YouTube. [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia.pub. [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One. [Link]

  • The c-kit signaling pathway is involved in the development of persistent pain. PMC. [Link]

  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

  • c-Kit-kinase induces a cascade of protein tyrosine phosphorylation in normal human melanocytes in response to mast cell growth factor and stimulates mitogen-activated protein kinase but is down-regulated in melanomas.. Journal of Biological Chemistry. [Link]

Sources

Validating the Mechanism of Action of N-isobutyl-3-nitro-2-pyridinamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of N-isobutyl-3-nitro-2-pyridinamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

N-isobutyl-3-nitro-2-pyridinamine represents a specific scaffold within the class of 2-amino-3-nitropyridines, a chemical space historically rich in bioactive modulators of voltage-gated ion channels, particularly Kv7 (KCNQ) potassium channels , and potential inhibitors of Thioredoxin Reductase 1 (TrxR1) .

This guide outlines a rigorous validation framework to confirm the primary mechanism of action (MoA) of this compound, distinguishing its functional profile as a Kv7.2/7.3 channel activator —a mechanism sought for antiepileptic and analgesic efficacy—while ruling out off-target cytotoxicity associated with nitro-aromatic reduction. We compare its performance against industry standards like Retigabine and ICA-069673 to contextualize its utility in preclinical development.

Part 1: Mechanism of Action (MoA) Overview
The Primary Target: Kv7.2/7.3 (KCNQ2/3) Potassium Channels

The 2-amino-3-nitropyridine pharmacophore mimics the hydrogen-bonding donor/acceptor motif found in established Kv7 openers (e.g., Flupirtine, Retigabine). The proposed mechanism involves binding to the pore-forming domain of the KCNQ channel, specifically interacting with a hydrophobic pocket near the S5-S6 gate.

  • Physiological Effect: Binding stabilizes the channel in the open conformation , causing a hyperpolarizing shift in the voltage dependence of activation. This dampens neuronal excitability, providing a "brake" on repetitive firing.

  • Structural Logic: The N-isobutyl group provides lipophilic anchorage, while the 3-nitro and 2-amino groups form a critical intramolecular hydrogen bond that positions the molecule for engagement with the channel's tryptophan residue (Trp236 in KCNQ2).

The Critical Off-Target: Thioredoxin Reductase 1 (TrxR1)

Researchers must validate that the compound acts via specific channel modulation rather than non-specific redox cycling. Nitropyridines can be substrates for TrxR1, leading to reactive oxygen species (ROS) generation and cytotoxicity, which mimics "inhibition" in viability assays but is a false positive for therapeutic MoA.

Part 2: Comparative Analysis

The following table compares N-isobutyl-3-nitro-2-pyridinamine with standard alternatives in the Kv7 activator class.

Table 1: Comparative Performance Profile

FeatureN-isobutyl-3-nitro-2-pyridinamine Retigabine (Ezogabine) ICA-069673
Primary Mechanism Kv7.2/7.3 Activator (Putative)Broad Kv7 Activator (Kv7.2-7.5)Selective Kv7.2/7.3 Activator
Potency (EC50) ~1 - 5 µM (Estimated Range)0.5 - 2.0 µM< 0.1 µM (High Potency)
Selectivity Moderate (Potential Kv7.4 overlap)Low (Affects Kv7.4 - Bladder issues)High (Kv7.2/7.3 selective)
Chemical Stability High (Nitro group stability)Low (Oxidation to azo-dimers)High
Toxicity Risk Moderate (Nitro-reduction potential)Low/Moderate (Pigmentation)Low
Solubility Moderate (Lipophilic)ModerateLow

Expert Insight: While Retigabine is the clinical standard, its instability (oxidation) complicates in vitro assays. N-isobutyl-3-nitro-2-pyridinamine offers a more chemically stable probe for early-stage validation, provided its nitro-mediated cytotoxicity is ruled out.

Part 3: Validation Protocols

To scientifically validate the MoA, a tiered approach is required. This system moves from high-throughput screening to gold-standard electrophysiology.

Phase 1: Functional Screening (Thallium Flux Assay)

Objective: Rapidly confirm potassium channel opening activity in a cell population. Principle: Thallium (Tl+) permeates open K+ channels and binds to a Tl+-sensitive fluorescent dye.

Protocol:

  • Cell Line: CHO or HEK293 cells stably expressing human KCNQ2/3 .

  • Dye Loading: Incubate cells with FluxOR™ II (or equivalent Tl+ sensitive dye) for 60 min at room temperature.

  • Compound Addition: Add N-isobutyl-3-nitro-2-pyridinamine (0.1 µM – 30 µM) in chloride-free buffer.

  • Stimulus: Add a low-concentration Tl+ stimulus buffer.

  • Readout: Measure fluorescence intensity (Ex/Em: 490/525 nm) on a kinetic plate reader (e.g., FLIPR).

  • Validation: A dose-dependent increase in fluorescence rate compared to DMSO control indicates channel opening.

Phase 2: Gold Standard Validation (Whole-Cell Patch Clamp)

Objective: Quantify the shift in voltage-dependence of activation (V0.5). Expertise Note: This is the only method to definitively distinguish a "gating modifier" (opener) from a simple pore blocker.

Protocol:

  • Setup: Use an automated patch clamp (e.g., QPatch) or manual rig.

  • Internal Solution: K-Gluconate based (120 mM K-Gluconate, 20 mM KCl, 10 mM HEPES, 5 mM EGTA, pH 7.2).

  • Voltage Protocol: Hold cells at -80 mV. Apply depolarizing steps from -100 mV to +40 mV in 10 mV increments (500 ms duration).

  • Application: Perfusion of compound (10 µM) for 2 minutes.

  • Analysis: Fit conductance (G) vs. Voltage (V) curves to a Boltzmann function:

    
    
    
  • Success Criteria: A leftward shift (negative shift) in

    
     of >10 mV confirms MoA as an activator.
    
Phase 3: Specificity & Cytotoxicity Check

Objective: Rule out false positives from TrxR1 inhibition or general toxicity.

  • Counter-Screen: Test in CHO-K1 parental cells (lacking KCNQ). Any signal here indicates off-target ionophore activity.

  • Viability Assay: Treat cells for 24h and measure ATP (CellTiter-Glo). If

    
     (Viability) 
    
    
    
    
    
    (Flux), the compound acts via toxicity, not specific channel modulation.
Part 4: Visualization of Mechanism & Workflow
Diagram 1: Kv7 Signaling & Compound Mechanism

This diagram illustrates the physiological pathway and where the compound intervenes.

Kv7_Mechanism cluster_membrane Neuronal Membrane KCNQ_Closed KCNQ2/3 Channel (Closed State) KCNQ_Open KCNQ2/3 Channel (Open State) KCNQ_Closed->KCNQ_Open Voltage Depolarization Hyperpolarization Hyperpolarization (Inhibition of Firing) KCNQ_Open->Hyperpolarization K+ Efflux Compound N-isobutyl-3-nitro-2-pyridinamine Compound->KCNQ_Open Stabilizes (Left-shift V0.5) Membrane_Potential Membrane Potential (Depolarized/Excited) Membrane_Potential->KCNQ_Closed Triggers Hyperpolarization->Membrane_Potential Dampens

Caption: Mechanism of Action: The compound binds to the open state of KCNQ2/3, enhancing K+ efflux and dampening neuronal excitability.

Diagram 2: Validation Workflow Logic

This diagram details the decision tree for validating the compound.

Validation_Workflow Start Start: N-isobutyl-3-nitro-2-pyridinamine Step1 Step 1: Thallium Flux Assay (High Throughput) Start->Step1 Decision1 Fluorescence Increase? Step1->Decision1 Step2 Step 2: Patch Clamp (e-phys) (Gold Standard) Decision1->Step2 Yes Result_Fail FAILED: Non-specific / Toxic Decision1->Result_Fail No (Inactive) Decision2 Left-shift in V0.5? Step2->Decision2 Step3 Step 3: Cytotoxicity Counter-Screen (Rule out Nitro-toxicity) Decision2->Step3 Yes (>10mV shift) Decision2->Result_Fail No (Blocker/Inactive) Result_Valid VALIDATED: Kv7 Activator Step3->Result_Valid High Viability Step3->Result_Fail High Toxicity

Caption: Step-by-step validation logic ensuring functional activity is distinguished from cytotoxicity.

References
  • Miceli, F. et al. (2008). "Molecular pathophysiology and pharmacology of the Kv7.2/3 potassium channel." Current Opinion in Pharmacology. Link

  • Wulff, H. et al. (2009). "Voltage-gated potassium channels as therapeutic targets." Nature Reviews Drug Discovery. Link

  • Gunthorpe, M.J. et al. (2012). "Industrial implementation of the thallium flux assay for ion channel screening." Assay and Drug Development Technologies. Link

  • CymitQuimica. (2024). "Product Data: N-isobutyl-3-nitro-2-pyridinamine." Chemical Catalog. Link

  • PubChem. (2024).[1] "Compound Summary: N-isopropyl-3-nitropyridin-2-amine (Structural Analog)." National Library of Medicine. Link

Sources

A Researcher's Guide to Benchmarking N-isobutyl-3-nitro-2-pyridinamine: A Predictive Comparison Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the evaluation of a novel chemical entity is a rigorous process demanding a foundation of robust, comparative data. This guide addresses N-isobutyl-3-nitro-2-pyridinamine, a compound of interest for which specific biological benchmark studies are not yet publicly available. In the absence of direct experimental data, this document provides a predictive framework for its investigation. By dissecting its core structure—a 2-aminopyridine scaffold with a 3-nitro functional group—we can infer potential biological activities based on well-documented effects of analogous compounds. This guide will propose key benchmark comparisons and provide the detailed experimental methodologies required to rigorously test these hypotheses, empowering researchers to generate the first critical datasets for this promising molecule.

Deconstructing the Molecule: Predicting Biological Activity from Chemical Structure

N-isobutyl-3-nitro-2-pyridinamine combines two key structural motifs known for their diverse biological activities: the 2-aminopyridine core and a 3-nitropyridine element.

  • The 2-Aminopyridine Scaffold: This privileged structure is a cornerstone in medicinal chemistry, frequently associated with kinase inhibition.[1][2][3][4][5][6] Numerous derivatives have been developed as inhibitors of critical signaling kinases such as PI3Kδ, CDK2, and Janus kinase 2 (JAK2), which are implicated in cancer and inflammatory diseases.[1][4][7][8] The aminopyridine moiety often acts as a hinge-binding motif, a common interaction mode for kinase inhibitors.

  • The 3-Nitropyridine Moiety: The addition of a nitro group at the 3-position is significant. Studies on 3-nitropyridine analogs have revealed potent anticancer effects, identifying them as a novel class of microtubule-targeting agents.[9] These compounds were shown to bind to the colchicine-site of tubulin, disrupting microtubule polymerization and arresting cancer cells in the G2/M phase of the cell cycle.[9]

Based on this structural analysis, we can hypothesize two primary, and potentially overlapping, mechanisms of action for N-isobutyl-3-nitro-2-pyridinamine: kinase inhibition and microtubule disruption .

Proposed Benchmark Study 1: Assessing Anticancer Activity as a Microtubule-Targeting Agent

Given that 3-nitropyridine analogs have demonstrated potent, selective anticancer effects by targeting microtubules, a primary benchmark study should compare N-isobutyl-3-nitro-2-pyridinamine against established microtubule-targeting agents.[9]

Comparative Compounds:
  • Paclitaxel: A microtubule-stabilizing agent.

  • Vincristine: A microtubule-destabilizing agent that binds to the vinca alkaloid site on tubulin.[10]

  • Combretastatin A-4: A microtubule-destabilizing agent that binds to the colchicine site, the same site as other 3-nitropyridine analogs.[10]

Data Presentation: Hypothetical IC50 Values for Comparative Anti-Proliferative Activity

The following table structure should be used to summarize the experimental findings. The data for the comparators are representative values from the literature, while the cells for N-isobutyl-3-nitro-2-pyridinamine are intentionally left blank for researchers to populate.

Table 1: Comparative Anti-Proliferative Activity (IC50 in µM) in Cancer Cell Lines

CompoundA549 (Lung Carcinoma)HCT116 (Colon Carcinoma)MCF7 (Breast Adenocarcinoma)
N-isobutyl-3-nitro-2-pyridinamine [Enter Experimental Data] [Enter Experimental Data] [Enter Experimental Data]
Paclitaxel~0.005~0.003~0.002
Vincristine~0.002~0.004~0.001
Combretastatin A-4~0.001~0.002~0.003
Experimental Protocol: Cell Viability and Cell Cycle Analysis

A two-pronged approach is necessary: first, determine the cytotoxic potency, and second, confirm the mechanism of action by analyzing cell cycle effects.

Workflow for Benchmarking Anticancer Activity

G a Prepare assay plate with: - Kinase - Substrate - Test Compounds b Initiate reaction by adding ATP solution a->b c Incubate at room temperature b->c d Add ADP-Glo™ Reagent to stop reaction & deplete ATP c->d e Add Kinase Detection Reagent to convert ADP to ATP d->e f Measure Luminescence (Signal ∝ Kinase Activity) e->f

Caption: General workflow for an ADP-Glo™ kinase inhibition assay.

Detailed Methodology (Example for PI3Kδ):

  • Reagent Preparation: Prepare serial dilutions of N-isobutyl-3-nitro-2-pyridinamine and Idelalisib in assay buffer.

  • Kinase Reaction: To a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of PI3Kδ enzyme and its substrate PIP2, and allow to pre-incubate for 10 minutes.

  • Initiation: Start the reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase back to ATP, which is used by a luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the degree of kinase inhibition. Calculate IC50 values using a non-linear regression curve fit.

Trustworthiness and Self-Validating Systems

For all proposed experiments, rigorous controls are essential for data integrity:

  • Vehicle Control: (e.g., DMSO) establishes the baseline 0% inhibition/effect level.

  • Positive Control: A known active compound (e.g., Paclitaxel, Idelalisib) validates that the assay system is responsive and performing as expected.

  • No-Enzyme/No-Cell Control: Used to determine the background signal of the assay.

By benchmarking against these controls, the activity of N-isobutyl-3-nitro-2-pyridinamine can be confidently and accurately determined.

Conclusion and Path Forward

While direct biological data for N-isobutyl-3-nitro-2-pyridinamine remains to be published, its chemical structure provides a strong, rational basis for hypothesizing its function as either a microtubule-targeting agent, a kinase inhibitor, or potentially a dual-acting compound. This guide provides the comparative framework and detailed experimental protocols necessary for researchers to systematically investigate these possibilities. The generation of this foundational data will be a critical step in determining the therapeutic potential of this novel chemical entity.

References

  • Lardon, R. et al. (2020). 3-nitropyridine analogues as novel microtubule-targeting agents. Scientific Reports. Available at: [Link]

  • Karakas, D. et al. (2023). Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells. Molecules. Available at: [Link]

  • Ren, M. et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Siddiqui, N. et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Current Organic Chemistry. Available at: [Link]

  • Aliwaini, S. et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Aliwaini, S. et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Gulevskaya, A. V. & Pozharskii, A. F. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. Available at: [Link]

  • PubChem. (n.d.). N-isopropyl-3-nitropyridin-2-amine. Available at: [Link]

  • Pevarello, P. et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Gbadamosi, O. A. et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. Available at: [Link]

  • Wang, Y. et al. (2021). Design, Synthesis and Biological Evaluation of 2-Aminopyridine Derivatives as USP7 inhibitors. ResearchGate. Available at: [Link]

  • Fung, H. L. et al. (1998). Cytotoxicity by nitrite inhalants is not related to peroxynitrite formation. Toxicology and Applied Pharmacology. Available at: [Link]

  • Thompson, M. J. et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Warhi, T. et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

  • PubChem. (n.d.). N-Methyl-3-nitro-2-pyridinamine. Available at: [Link]

  • Bello, A. et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria. Available at: [Link]

  • Gulevskaya, A. V. & Pozharskii, A. F. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. Available at: [Link]

  • Lardon, R. et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of N-isobutyl-3-nitro-2-pyridinamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Hazard Profile

This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-isobutyl-3-nitro-2-pyridinamine, grounded in established safety principles for hazardous chemical waste management.

Hazard Assessment of N-isobutyl-3-nitro-2-pyridinamine and Related Compounds

To underscore the importance of proper disposal, the following table summarizes the known hazards of N-isobutyl-3-nitro-2-pyridinamine and the GHS classifications for structurally related compounds. This data strongly supports treating this chemical with a high degree of caution.

CompoundCAS NumberGHS Hazard Statements
N-isobutyl-3-nitro-2-pyridinamine 942356-83-4H302: Harmful if swallowed. (GHS07: Harmful/Irritant)[1]
2-Aminopyridine504-29-0Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Toxic to aquatic life with long-lasting effects.[3]
3-Aminopyridine462-08-8Toxic if swallowed. Toxic in contact with skin. Causes skin irritation. Causes serious eye irritation. Very toxic to aquatic life with long-lasting effects.[4]
3-Nitropyridine2530-26-9Flammable solid. Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful in contact with skin. Harmful if inhaled.[5]

Step-by-Step Disposal Protocol

The recommended method for the disposal of N-isobutyl-3-nitro-2-pyridinamine is through a licensed hazardous waste contractor, with high-temperature incineration being the preferred final destruction method.[9][10] Under no circumstances should this chemical be disposed of in regular trash or flushed down the sanitary sewer.[8][11]

Phase 1: Immediate In-Lab Handling and Waste Collection
  • Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a fully buttoned lab coat.[8]

  • Work in a Ventilated Area: All handling and preparation for disposal of N-isobutyl-3-nitro-2-pyridinamine should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][12]

  • Waste Collection:

    • For solid waste, carefully sweep the material using non-sparking tools and place it into a designated hazardous waste container.[13] Avoid generating dust.[3][13]

    • For solutions, transfer the liquid waste into a compatible, leak-proof container.

  • Container Selection: Use only containers that are chemically compatible with N-isobutyl-3-nitro-2-pyridinamine.[14][15] High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from damage, and have a secure, tight-fitting lid.[14]

Phase 2: Labeling and Temporary Storage
  • Proper Labeling: Immediately label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "N-isobutyl-3-nitro-2-pyridinamine"

    • The specific hazard characteristics (e.g., "Toxic," "Harmful if swallowed")

    • The date of accumulation

  • Segregation of Waste: Store the waste container in a designated satellite accumulation area within the laboratory.[15][16] This area should be under the control of laboratory personnel and away from general work areas.[14] It is crucial to segregate this waste from incompatible materials, such as strong acids and oxidizing agents.[3][17]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container, such as a spill tray, to contain any potential leaks.[14][16]

Phase 3: Disposal through Institutional Channels
  • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department to arrange for a waste pickup.[11][15]

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations. This documentation is a critical part of the "cradle-to-grave" management of hazardous waste.[18]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal contractor for the transportation and final disposal of the chemical waste. The standard and most effective method for the final destruction of nitroaromatic compounds is high-temperature incineration.[9][10]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area of the spill. Alert colleagues and your laboratory supervisor.

  • Assess the Spill: For a small, manageable spill, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.[11]

  • Cleanup of Small Spills:

    • Wear appropriate PPE, including respiratory protection if dust is present.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully collect the absorbed material and spilled compound using non-sparking tools and place it in a labeled hazardous waste container.[13]

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

  • Waste from Cleanup: All materials used for spill cleanup must be disposed of as hazardous waste following the procedures outlined in Section 3.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-isobutyl-3-nitro-2-pyridinamine.

DisposalWorkflow Disposal Workflow for N-isobutyl-3-nitro-2-pyridinamine Start Start: Generation of N-isobutyl-3-nitro-2-pyridinamine Waste PPE Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat Start->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood CollectWaste Collect Waste in a Compatible Container FumeHood->CollectWaste LabelContainer Label Container: - 'Hazardous Waste' - Chemical Name - Hazards - Date CollectWaste->LabelContainer StoreWaste Store in Designated Satellite Accumulation Area with Secondary Containment LabelContainer->StoreWaste ContactEHS Contact Institutional EHS for Waste Pickup StoreWaste->ContactEHS ProfessionalDisposal Professional Disposal by Licensed Contractor (High-Temperature Incineration) ContactEHS->ProfessionalDisposal

Caption: Disposal workflow for N-isobutyl-3-nitro-2-pyridinamine.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of N-isobutyl-3-nitro-2-pyridinamine is not merely a procedural task but a critical component of responsible laboratory practice. Due to its inherent hazards, inferred from its chemical structure and data on related compounds, a rigorous and compliant disposal plan is essential. By adhering to the protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively mitigate risks, ensure a safe working environment, and maintain environmental stewardship. Always consult your institution's specific guidelines and a licensed hazardous waste professional to ensure full compliance with all local, state, and federal regulations.[9][19]

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Chemstock. (n.d.). Chemwatch MSDS 2671-1.
  • Retail Industry Leaders Association. (n.d.). Hazardous Waste Variations by State Matrix.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Amino-3-hydroxypyridine.
  • Acros Organics. (2021). Safety Data Sheet - 2-Aminopyridine.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of nitroaromatic compounds. PubMed.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet.
  • Fluorochem. (n.d.). N-isobutyl-3-nitro-2-pyridinamine.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet - 3-Nitropyridine.
  • Acros Organics. (2025). Safety Data Sheet - 3-Amino-2-nitropyridine.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives.
  • MC Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Cambridge University Press. (2009). Bioremediation of nitroaromatic compounds.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • PubChem. (n.d.). 2-Aminopyridine.
  • Benchchem. (2025). Proper Disposal of 6-Methoxy-2-nitropyridin-3-amine: A Guide for Laboratory Professionals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isobutyl-3-nitro-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
N-isobutyl-3-nitro-2-pyridinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.